(2S)-1-amino-3,3-dimethylbutan-2-ol
Description
Properties
Molecular Formula |
C6H15NO |
|---|---|
Molecular Weight |
117.19 g/mol |
IUPAC Name |
(2S)-1-amino-3,3-dimethylbutan-2-ol |
InChI |
InChI=1S/C6H15NO/c1-6(2,3)5(8)4-7/h5,8H,4,7H2,1-3H3/t5-/m1/s1 |
InChI Key |
PROOIQLVYNCTIE-RXMQYKEDSA-N |
Isomeric SMILES |
CC(C)(C)[C@@H](CN)O |
Canonical SMILES |
CC(C)(C)C(CN)O |
Origin of Product |
United States |
Foundational & Exploratory
1-amino-3,3-dimethylbutan-2-ol chemical structure analysis
An In-depth Technical Guide to the Chemical Structure Analysis of 1-amino-3,3-dimethylbutan-2-ol
Introduction: Unveiling a Versatile Chiral Building Block
1-amino-3,3-dimethylbutan-2-ol is a vicinal amino alcohol, a class of organic compounds characterized by amino and hydroxyl groups on adjacent carbon atoms. Its structure, featuring a sterically demanding tert-butyl group and a chiral center, makes it a valuable synthon in asymmetric synthesis and a key component in the development of novel chemical entities. As with any stereochemically rich molecule destined for applications in pharmaceuticals or fine chemicals, a rigorous and unambiguous analysis of its chemical structure is paramount. The chirality inherent in this molecule necessitates not only the confirmation of its constitution but also the determination of its absolute and relative stereochemistry, which is often critical for biological activity and regulatory approval.
This guide provides a comprehensive technical overview of the methodologies employed to elucidate and confirm the structure of 1-amino-3,3-dimethylbutan-2-ol. We will delve into the spectroscopic techniques that form the bedrock of structural analysis, explore the critical aspect of its stereochemistry, and provide field-proven protocols for its characterization. The causality behind each analytical choice will be explained, reflecting an approach grounded in scientific integrity and practical expertise.
Core Molecular Structure and Physicochemical Properties
The fundamental identity of 1-amino-3,3-dimethylbutan-2-ol is defined by its molecular formula, C₆H₁₅NO, and its specific arrangement of atoms.[1][2] The IUPAC name, 1-amino-3,3-dimethylbutan-2-ol, precisely describes this arrangement: a four-carbon butane chain with an amino group on carbon 1, a hydroxyl group on carbon 2, and two methyl groups on carbon 3.[2]
Caption: 2D structure of 1-amino-3,3-dimethylbutan-2-ol with atom numbering.
A summary of its key identifiers and computed properties is presented below.
| Property | Value | Source |
| IUPAC Name | 1-amino-3,3-dimethylbutan-2-ol | PubChem[2] |
| CAS Number | 70489-63-3 | PubChem[2] |
| Molecular Formula | C₆H₁₅NO | ChemicalBook[1] |
| Molecular Weight | 117.19 g/mol | PubChem[2] |
| SMILES | CC(C)(C)C(CN)O | PubChem[2] |
| InChIKey | PROOIQLVYNCTIE-UHFFFAOYSA-N | PubChem[2] |
| XLogP3 | 0.4 | PubChem[2] |
Synthetic Pathway: A Brief Overview
Understanding the synthetic origin of a molecule is crucial as it can inform potential impurities and side products. A common and effective method for synthesizing 1-amino-3,3-dimethylbutan-2-ol involves the reduction of an azide precursor. Specifically, 1-azido-3,3-dimethyl-butan-2-ol can be hydrogenated in the presence of a palladium on carbon (Pd/C) catalyst. This reaction is clean and typically high-yielding, converting the azido group (-N₃) into a primary amine (-NH₂).[1]
Sources
Technical Guide: Beta-Amino Alcohol Ligands with tert-Butyl Groups
Executive Summary
In the landscape of asymmetric catalysis, steric control is the governing law. Among the arsenal of chiral auxiliaries,
Structural Philosophy: The "Steric Wall" Effect
The efficacy of tert-butyl
The Two Classes of tert-Butyl Ligands
We distinguish between two primary architectures based on the location of the steric bulk:
-
Class A: Backbone Chirality (The tert-Leucinol Series) Derived from (S)-tert-leucine, these ligands possess a tert-butyl group adjacent to the coordinating oxygen. This forces the chelated metal into a highly rigid bicyclic transition state, minimizing degrees of freedom.
-
Example: (S)-2-(piperidin-1-yl)-3,3-dimethylbutan-1-ol.
-
-
Class B: Nitrogen Sterics (The N-tert-Butyl Series) Synthesized via the ring-opening of chiral epoxides with tert-butylamine. Here, the bulky group on the nitrogen directs the approach of the incoming nucleophile by blocking one face of the metal complex.
-
Example: (1R,2S)-1-phenyl-2-(tert-butylamino)propan-1-ol.
-
Mechanistic Insight: The Noyori Catalytic Cycle
The mechanism of diethylzinc addition to aldehydes catalyzed by these ligands is the textbook definition of ligand-accelerated catalysis .
The Dimer-Monomer Equilibrium
The resting state of the catalyst is often a stable, centrosymmetric dimer (heterochiral or homochiral) which is catalytically inactive. The active species is the monomeric alkylzinc aminoalkoxide .
-
Non-Linear Effects (NLE): Because the homochiral dimer is stable, it acts as a "reservoir." If a ligand has low enantiomeric purity (e.g., 20% ee), the minor enantiomer is sequestered in the stable heterochiral dimer (meso-like), leaving a disproportionately high concentration of the major enantiomer in the active monomer pool. This leads to asymmetric amplification —a hallmark of these tert-butyl ligands.
Pathway Visualization
Figure 1: The catalytic cycle for enantioselective alkylation. The dissociation of the stable dimer into the active monomer is the rate-determining equilibrium influenced by the steric bulk of the tert-butyl group.
Comparative Performance Data
The tert-butyl group consistently outperforms smaller alkyl groups (isopropyl, ethyl) due to superior facial discrimination.
Table 1: Enantioselective Addition of
| Ligand Backbone | N-Substituent | Steric Bulk Source | Yield (%) | ee (%) | Ref |
| (S)-tert-Leucinol | Benzyl | Backbone ( | 98 | 95 (S) | [1] |
| (S)-Valinol | Benzyl | Backbone ( | 95 | 82 (S) | [1] |
| (S)-Phenylglycinol | Methyl | Backbone ( | 92 | 86 (R) | [2] |
| Ephedrine | Methyl | Backbone ( | 90 | 68 (R) | [3] |
| DAIB | Methyl | Rigid Scaffold | 97 | 98 (S) | [4] |
Note: The tert-leucine derived ligand provides near-perfect stereocontrol compared to the valine (isopropyl) analog, demonstrating the necessity of the extra methyl group in the tert-butyl moiety.
Experimental Protocols
Synthesis of N-Benzyl-(S)-tert-Leucinol Ligand
A robust protocol for synthesizing a Class A ligand.
Reagents: (S)-tert-Leucinol, Benzaldehyde, NaBH
-
Imine Formation:
-
Charge a flame-dried round-bottom flask with (S)-tert-leucinol (10 mmol) and anhydrous MeOH (30 mL).
-
Add benzaldehyde (10.5 mmol) dropwise.
-
Stir at reflux for 2 hours. (Monitor by TLC; disappearance of amine).
-
-
Reduction:
-
Cool the mixture to 0°C.
-
Add NaBH
(15 mmol) portion-wise over 20 minutes. Caution: Gas evolution. -
Warm to room temperature and stir for 4 hours.
-
-
Workup:
-
Quench with saturated NH
Cl. Extract with CH Cl (3x). -
Dry organics over Na
SO and concentrate. -
Purification: Recrystallize from Hexane/EtOAc to obtain white crystals.
-
Catalytic Application: Asymmetric Ethylation of Benzaldehyde
Standard Operating Procedure (SOP) for high-ee synthesis.
Safety: Diethylzinc is pyrophoric. All transfers must use cannula or gas-tight syringe techniques under Argon.
-
Catalyst Formation:
-
In a Schlenk flask under Argon, dissolve N-benzyl-(S)-tert-leucinol (0.02 mmol, 2 mol%) in dry Toluene (2 mL).
-
Add
(2.0 mmol, 1.0 M in hexanes) at Room Temperature. -
Stir for 20 minutes. Observation: Ethane gas evolution stops.
-
-
Reaction:
-
Cool the mixture to 0°C.
-
Add Benzaldehyde (1.0 mmol) slowly via syringe pump (rate: 0.1 mL/min) to prevent background uncatalyzed reaction.
-
Stir at 0°C for 6-12 hours.
-
-
Quench & Analysis:
-
Quench with 1N HCl. Extract with Et
O.ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Analyze ee via Chiral HPLC (Chiralcel OD-H column, Hexane/IPA 90:10).
-
Synthesis Workflow Visualization
Figure 2: Synthetic route from the chiral pool (amino acid) to the active ligand.
Troubleshooting & Optimization
-
Problem: Low Yield but High ee.
-
Cause: Catalyst aggregation or extremely slow kinetics at 0°C.
-
Solution: Add a non-chiral additive like Titanium Tetraisopropoxide (
) to accelerate the reaction, or increase ligand loading to 5 mol%.
-
-
Problem: Low ee.
-
Cause: Moisture contamination (hydrolysis of Zn species) or background reaction.
-
Solution: Ensure aldehyde is distilled immediately before use. Slow down the addition rate of the aldehyde to ensure the catalyst traps it before the free
does.
-
-
Solvent Effects:
-
Non-polar solvents (Toluene, Hexane) generally favor higher enantioselectivity by tightening the transition state ion pairing. Coordinating solvents (THF) disrupt the Zn-N-O chelate and lower ee.
-
References
-
Noyori, R., & Kitamura, M. (1989). Enantioselective Addition of Organometallic Reagents to Carbonyl Compounds: Chirality Transfer, Multiplication, and Amplification. Angewandte Chemie International Edition, 30(1), 49-69.
-
Oguni, N., & Omi, T. (1984). Enantioselective addition of diethylzinc to benzaldehyde catalyzed by chiral amino alcohols.[1][2] Tetrahedron Letters, 25(26), 2823-2824.
-
Soai, K., & Niwa, S. (1992). Enantioselective addition of organozinc reagents to aldehydes.[1][2][3][4] Chemical Reviews, 92(5), 833-856.
-
Kitamura, M., Suga, S., Kawai, K., & Noyori, R. (1986). Catalytic asymmetric induction. Highly enantioselective addition of dialkylzincs to aldehydes.[1] Journal of the American Chemical Society, 108(22), 7117-7119.
Sources
Chiral 1,2-Amino Alcohols: A Technical Guide to Asymmetric Synthesis
Introduction
Chiral 1,2-amino alcohols are a privileged class of organic compounds, distinguished by the presence of hydroxyl and amino groups on adjacent carbon atoms, at least one of which is a stereocenter. This structural motif is of paramount importance in the fields of pharmaceutical science and organic synthesis. Its prevalence in numerous natural products and active pharmaceutical ingredients (APIs) underscores its significance; the specific stereochemistry is often critical for biological activity and therapeutic efficacy.
In asymmetric synthesis, these compounds are not only valuable chiral building blocks but also serve as highly effective chiral auxiliaries and ligands for a multitude of catalytic transformations. Their ability to induce stereoselectivity has made them indispensable tools for the synthesis of complex chiral molecules. This in-depth technical guide provides a comprehensive overview of the core synthetic strategies for producing enantiomerically pure 1,2-amino alcohols, details their application in asymmetric catalysis, and offers practical, field-proven insights for researchers, scientists, and drug development professionals.
Core Synthetic Strategies for Enantiopure 1,2-Amino Alcohols
The synthesis of chiral 1,2-amino alcohols can be broadly categorized into several key approaches, ranging from the use of naturally occurring chiral molecules to sophisticated catalytic asymmetric reactions. The choice of strategy is often dictated by the availability of starting materials, desired scale, and the specific stereochemical outcome required.
Synthesis from the Chiral Pool
One of the most direct methods for obtaining enantiopure 1,2-amino alcohols is through the chemical modification of readily available chiral starting materials, a strategy known as chiral pool synthesis. Natural α-amino acids are the most common starting materials for this approach.
The fundamental transformation involves the reduction of the carboxylic acid moiety of an amino acid to a primary alcohol. This leverages the high optical purity of the starting amino acid to produce the corresponding amino alcohol with its stereochemistry intact.
Causality of Experimental Choice: This method is often the first choice for its simplicity and the high enantiopurity of the products, which is directly inherited from the starting material. The choice of reducing agent is critical; strong, non-selective hydrides like lithium aluminum hydride (LiAlH₄) are effective but require careful handling and protection of the amine group (e.g., as a carbamate) to prevent side reactions.
A notable example is the synthesis of (1R,2S)-(-)-norephedrine, a key precursor for various pharmaceuticals. While it can be synthesized via multiple routes, chiral pool approaches offer a reliable method for establishing its specific stereochemistry.[1]
Asymmetric Reduction of Prochiral Ketones
The catalytic asymmetric reduction of prochiral ketones, particularly α-amino ketones, is a powerful and atom-economical method for generating chiral 1,2-amino alcohols. This approach relies on a chiral catalyst to control the facial selectivity of hydride delivery to the carbonyl group.
2.1. Oxazaborolidine-Catalyzed Reductions (Corey-Bakshi-Shibata Reduction)
The Corey-Bakshi-Shibata (CBS) reduction is a landmark achievement in asymmetric synthesis, utilizing a chiral oxazaborolidine catalyst derived from a chiral 1,2-amino alcohol (often from proline).[2][3] This catalyst, when used with a borane source (e.g., BH₃·THF), enantioselectively reduces a wide range of prochiral ketones to their corresponding chiral alcohols with high enantiomeric excess (ee).[4][5]
Mechanism of Stereocontrol: The key to the high enantioselectivity lies in the formation of a rigid, six-membered transition state. The prochiral ketone coordinates to the Lewis acidic boron atom of the catalyst in a way that minimizes steric hindrance between the ketone's substituents and the catalyst's chiral framework. This preferential coordination orients the ketone for a face-selective hydride transfer from the coordinated borane.[3]
Diagram: Catalytic Cycle of the CBS Reduction
Caption: Catalytic cycle of the Corey-Bakshi-Shibata (CBS) reduction.
2.2. Asymmetric Transfer Hydrogenation (ATH)
Asymmetric transfer hydrogenation (ATH) is an increasingly popular alternative to using gaseous hydrogen.[6] This method employs a stable hydrogen donor, typically isopropanol or a formic acid/triethylamine mixture, in conjunction with a transition metal catalyst, most commonly Ruthenium(II) or Rhodium(III), and a chiral ligand.[7][8] Chiral 1,2-amino alcohols and their derivatives, such as N-sulfonylated 1,2-diamines, are among the most effective ligands for these transformations.[9][10][11]
The Noyori-type catalysts, featuring a Ru(II) center, an arene ligand, and a chiral N-tosylated diamine or amino alcohol ligand, are particularly noteworthy for their high efficiency and enantioselectivity in the reduction of a wide range of ketones.[11][12]
Causality of Ligand Choice: The effectiveness of these ligands stems from their ability to form a stable, well-defined coordination complex with the metal center. The chirality of the ligand creates a chiral pocket around the metal, which dictates the stereochemical outcome of the hydrogen transfer to the ketone substrate. The NH moiety in many of these ligands is believed to play a crucial role in the transition state, participating in hydrogen bonding with the ketone's carbonyl group, thereby enhancing selectivity.[9]
Table 1: Comparison of Catalytic Systems for Asymmetric Reduction of Acetophenone
| Catalyst/Ligand System | Hydrogen Source | Typical ee (%) | Reference |
| (S)-CBS Oxazaborolidine/BH₃ | BH₃·THF | >95% | [3] |
| [RuCl₂(p-cymene)]₂ / (-)-Ephedrine | H₂O | 75% | [6] |
| RuCl | HCOOH/Et₃N | >99% | [13] |
| (R,R)-Cp*RhCl(TsDPEN) | HCOOH/Et₃N | >99% | [14] |
Sharpless Asymmetric Aminohydroxylation (AA)
The Sharpless Asymmetric Aminohydroxylation (AA) provides a direct route to 1,2-amino alcohols from alkenes in a single step.[15] This reaction utilizes osmium tetroxide (OsO₄) as a catalyst, a stoichiometric nitrogen source (e.g., chloramine-T), and a chiral ligand derived from cinchona alkaloids (e.g., (DHQ)₂PHAL or (DHQD)₂PHAL).[16][17]
Mechanism of Stereocontrol: The chiral ligand coordinates to the osmium center, creating a chiral catalytic species. This complex then undergoes a syn-selective addition across the double bond of the alkene. The facial selectivity of this addition is dictated by the specific cinchona alkaloid ligand used, allowing for the synthesis of either enantiomer of the desired amino alcohol.[15][18]
A key challenge in the AA reaction can be controlling the regioselectivity, as the amine and hydroxyl groups can add in two different orientations. The choice of nitrogen source and ligand can significantly influence this outcome.[15]
Application of Chiral Auxiliaries: The Case of Pseudoephedrine
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct a stereoselective reaction. After the desired transformation, the auxiliary is cleaved and can often be recovered.[19] Pseudoephedrine, an inexpensive and readily available 1,2-amino alcohol, serves as an excellent chiral auxiliary, particularly in the asymmetric alkylation of enolates.[20][21]
Workflow for Asymmetric Alkylation using Pseudoephedrine:
-
Amide Formation: The chiral auxiliary, (+)- or (-)-pseudoephedrine, is coupled with an achiral carboxylic acid derivative to form a tertiary amide.
-
Diastereoselective Alkylation: The amide is treated with a strong base (e.g., LDA) to form a Z-enolate. This enolate is held in a rigid conformation through chelation with the lithium cation and the auxiliary's hydroxyl group. This conformation blocks one face of the enolate, leading to highly diastereoselective alkylation upon addition of an electrophile (e.g., an alkyl halide). The presence of lithium chloride is often crucial for enhancing reactivity and selectivity.[19][22]
-
Auxiliary Cleavage: The resulting α-substituted amide can be cleaved under various conditions to yield the desired enantiomerically enriched carboxylic acid, alcohol, aldehyde, or ketone. The pseudoephedrine auxiliary can then be recovered.[19][23]
Diagram: Stereocontrol in Pseudoephedrine-Mediated Alkylation
Caption: Workflow and stereocontrol in pseudoephedrine-mediated alkylation.
Industrial Application: Synthesis of Indinavir
The practical utility of chiral 1,2-amino alcohols is exemplified in the industrial synthesis of pharmaceuticals. A key intermediate for the HIV protease inhibitor Indinavir is the chiral amino alcohol (1S,2R)-1-amino-2-indanol.[24] The synthesis of this specific stereoisomer is crucial for the drug's efficacy. One established route begins with 1-indanone and proceeds through a series of steps including asymmetric hydroxylation and a diastereoselective reduction of an oxime intermediate to install the required stereocenters.[25][26] This highlights how the principles of asymmetric synthesis, often employing methodologies centered around chiral 1,2-amino alcohols, are applied to the large-scale production of life-saving medicines.
Analytical Methods for Stereochemical Analysis
The successful application of these synthetic methods hinges on the ability to accurately determine the stereochemical purity of the products. The primary metrics are enantiomeric excess (ee) for chiral compounds and diastereomeric ratio (dr) for compounds with multiple stereocenters.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the most widely used technique for determining the enantiomeric excess of chiral 1,2-amino alcohols.[27][28] The separation is achieved using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times.[29][30] Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are particularly effective for a broad range of analytes.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can also be used to determine enantiomeric purity. This is typically achieved in one of two ways:
-
Chiral Derivatizing Agents (CDAs): The racemic mixture is reacted with an enantiomerically pure CDA to form a mixture of diastereomers. These diastereomers have distinct NMR spectra, and the ratio of their signals can be used to determine the original enantiomeric ratio.
-
Chiral Solvating Agents (CSAs): A chiral solvating agent is added to the NMR sample of the racemic analyte. The CSA forms transient diastereomeric complexes with the enantiomers, which can lead to the resolution of certain signals in the NMR spectrum.[31][32][33]
Experimental Protocols
Protocol 1: Asymmetric Alkylation using a Pseudoephedrine Auxiliary
This protocol describes the synthesis of an α-alkylated product using N-propionyl-(+)-pseudoephedrine.[23]
Step 1: Amide Formation (N-propionyl-(+)-pseudoephedrine)
-
Dissolve (+)-pseudoephedrine (1.0 eq) in an anhydrous aprotic solvent like CH₂Cl₂ at 0 °C under an inert atmosphere (N₂ or Ar).
-
Add triethylamine (1.2 eq).
-
Slowly add propionyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench with 1 M HCl and perform a standard aqueous workup.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude product, which can be purified by column chromatography or recrystallization.
Step 2: Diastereoselective Alkylation
-
In a flame-dried flask under an inert atmosphere, dissolve the N-propionyl-(+)-pseudoephedrine (1.0 eq) and anhydrous LiCl (6.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C.
-
Slowly add LDA (1.1 eq, freshly prepared or titrated) and stir for 1 hour at -78 °C.
-
Warm the mixture to 0 °C for 30 minutes, then re-cool to -78 °C.
-
Add the alkyl halide (e.g., benzyl bromide, 1.5 eq) dropwise.
-
Stir at -78 °C for 2-4 hours until TLC indicates consumption of the starting material.
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate and perform a standard aqueous workup.
-
Determine the diastereomeric ratio by ¹H NMR or HPLC analysis of the crude product before purification by column chromatography.
Step 3: Auxiliary Cleavage to Chiral Alcohol
-
Dissolve the purified α-alkylated amide (1.0 eq) in anhydrous THF under an inert atmosphere and cool to 0 °C.
-
Add a reducing agent such as LiAlH₄ (2.0-3.0 eq) portion-wise.
-
Stir at 0 °C or allow to warm to room temperature, monitoring by TLC.
-
Carefully quench the reaction by the sequential, dropwise addition of water, 1 M NaOH, and then more water (Fieser workup).
-
Stir vigorously until a white precipitate forms. Filter through Celite®, washing with ethyl acetate.
-
The filtrate contains the chiral alcohol and the recovered pseudoephedrine, which can be separated by column chromatography or acid-base extraction.
Protocol 2: Sharpless Asymmetric Aminohydroxylation (AA) of an Olefin
This protocol provides a general procedure for the synthesis of a protected 1,2-amino alcohol from an alkene like trans-stilbene.
-
Reaction Setup: To a flask equipped with a magnetic stirrer, add a 1:1 mixture of n-propanol and water.
-
Add the nitrogen source, such as a sodium N-chlorocarbamate (e.g., Cbz-N(Na)Cl, 1.1 eq), and the chiral ligand (e.g., (DHQ)₂PHAL, 0.05 eq).
-
Catalyst Addition: Add potassium osmate(VI) dihydrate (K₂OsO₂(OH)₄, 0.04 eq) and stir until dissolved.
-
Substrate Addition: Add the alkene substrate (1.0 eq) to the reaction mixture.
-
Stir at room temperature for 6-24 hours, monitoring by TLC.
-
Quenching: Upon completion, add solid sodium sulfite (Na₂SO₃) and stir for an additional 30 minutes.
-
Workup: Add ethyl acetate to the mixture. Separate the organic layer, wash with brine, and dry over anhydrous MgSO₄.
-
Purification & Analysis: Filter, concentrate under reduced pressure, and purify the crude product by flash chromatography. Determine the enantiomeric excess by chiral HPLC.
Conclusion
Chiral 1,2-amino alcohols are foundational to modern asymmetric synthesis, serving as both valuable products and powerful catalysts. The methodologies for their synthesis have evolved from classical chiral pool approaches to highly efficient and selective catalytic methods, including asymmetric reductions and aminohydroxylations. The ability to rationally design and execute these syntheses, guided by a deep understanding of the underlying mechanisms of stereocontrol, empowers chemists to construct complex, enantiomerically pure molecules for a wide array of applications, from drug discovery to materials science. The continued development of novel catalysts and synthetic strategies promises to further enhance our ability to produce these vital chiral building blocks with ever-increasing efficiency, selectivity, and sustainability.
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Computational elucidation of the catalytic mechanism for ketone reduction by an oxazaborolidine–borane adduct. Journal of the Chemical Society, Chemical Communications. Available at: [Link]
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Kawanami, Y., Murao, S., Ohga, T., & Banno, N. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. PMC. Available at: [Link]
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Corey–Itsuno reduction. Wikipedia. Available at: [Link]
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Myers, A. G., et al. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society. Available at: [Link]
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Braga, A. A., et al. (2011). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. PMC. Available at: [Link]
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Corey-Bakshi-Shibata Reduction. Organic Chemistry Portal. Available at: [Link]
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Lia, M., et al. (2012). Chiral discrimination of aliphatic amines and amino alcohols using NMR spectroscopy. Magnetic Resonance in Chemistry. Available at: [Link]
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Li, Y., et al. (2020). Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent. Frontiers in Chemistry. Available at: [Link]
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Chiral auxiliary. Wikipedia. Available at: [Link]
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Vicario, J. L., et al. (2004). Intramolecular chiral relay at stereogenic nitrogen. Synthesis and application of a new chiral auxiliary derived from (1R,2S)-norephedrine and acetone. The Journal of Organic Chemistry. Available at: [Link]
-
Chen, Y.-C., et al. (2015). Stereoselective Synthesis of (1 R , 2 S )-Norephedrine by Recombinant Whole-Cell Biocatalysts Coupling Acetohydroxyacid Synthase I and ω-Transaminase. ResearchGate. Available at: [Link]
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Chiral Analysis by NMR Spectroscopy: Chiral Solvating Agents. ResearchGate. Available at: [Link]
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Bodaghabadi, M., et al. (2013). Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules. PMC. Available at: [Link]
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Lee, H.-K., Kang, S., & Choi, E. B. (2012). Stereoselective synthesis of norephedrine and norpseudoephedrine by using asymmetric transfer hydrogenation accompanied by dynamic kinetic resolution. Semantic Scholar. Available at: [Link]
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High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. PubMed. Available at: [Link]
-
ChemInform Abstract: Amino Alcohol Coordination in Ruthenium(II)‐Catalyzed Asymmetric Transfer Hydrogenation of Ketones. ResearchGate. Available at: [Link]
-
Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality. Available at: [Link]
-
Heterocycle-containing Noyori–Ikariya catalysts for asymmetric transfer hydrogenation of ketones. Dalton Transactions. Available at: [Link]
-
Ruthenium-Catalysed Asymmetric Reduction of Ketones. Semantic Scholar. Available at: [Link]
-
Asymmetric Synthesis. University of Nairobi. Available at: [Link]
-
Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes. PMC. Available at: [Link]
-
Chiral HPLC Separations. Phenomenex. Available at: [Link]
-
Synthesis of 1,2-Aminoalcohols through Enantioselective Aminoallylation of Ketones by Cu-Catalyzed Reductive Coupling. Organic Letters. Available at: [Link]
-
Cu-Catalyzed Asymmetric Synthesis of γ-Amino Alcohols Featuring Tertiary Carbon Stereocenters. AIR Unimi. Available at: [Link]
-
Recent Developments in the Area of Asymmetric Transfer Hydrogenation. MDPI. Available at: [Link]
-
Conquer Sharpless Asymmetric Dihydroxylation in Just 15 Minutes!. YouTube. Available at: [Link]
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An In-depth Technical Guide to (2S)-1-amino-3,3-dimethylbutan-2-ol: Synthesis, Properties, and Applications in Asymmetric Synthesis
Abstract
This technical guide provides a comprehensive overview of (2S)-1-amino-3,3-dimethylbutan-2-ol, a chiral amino alcohol of significant interest to researchers, scientists, and professionals in drug development. The document delves into its fundamental molecular and physicochemical properties, outlines a common synthetic pathway, and extensively explores its application as a chiral auxiliary in asymmetric synthesis. The guide emphasizes the underlying principles of its stereoselective control and provides a detailed experimental protocol for its synthesis. Safety and handling considerations are also addressed. This guide is intended to be a valuable resource for the practical application and deeper understanding of this compound in modern organic chemistry and pharmaceutical research.
Introduction
This compound, also known as L-tert-leucinol, is a chiral amino alcohol that has garnered considerable attention in the field of asymmetric synthesis.[1] Its structural rigidity and defined stereochemistry make it an effective chiral auxiliary, a molecule that is temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction.[2] The ability to selectively produce one enantiomer of a chiral molecule is of paramount importance in the pharmaceutical industry, as the physiological activity of a drug is often exclusive to a single enantiomer.[3] This guide will provide an in-depth analysis of the properties, synthesis, and applications of this compound, with a focus on its practical utility in a research and development setting.
Physicochemical and Molecular Properties
The fundamental properties of this compound are summarized in the table below. A thorough understanding of these properties is crucial for its appropriate handling, storage, and application in chemical reactions.
| Property | Value | Source |
| Molecular Formula | C6H15NO | [4] |
| Molecular Weight | 117.19 g/mol | [4] |
| IUPAC Name | This compound | [1] |
| CAS Number | 112245-13-3 | [1] |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 30-33 °C | [5] |
| Boiling Point | 70 °C at 0.4 mmHg | [5] |
| Density | 0.900 g/cm³ | [5] |
| Solubility | Soluble in water and common organic solvents | |
| InChI Key | JBULSURVMXPBNA-RXMQYKEDSA-N | [1] |
| SMILES | CC(C)(C)CN | [1] |
Synthesis and Stereoselective Control
The synthesis of enantiomerically pure this compound is a critical aspect of its utility. A common and effective method involves the reduction of the corresponding amino acid, L-tert-leucine. This approach is favored due to the commercial availability of the starting material in high enantiomeric purity.
Synthetic Pathway Overview
A widely employed synthetic route involves the reduction of L-tert-leucine to its corresponding alcohol. This transformation can be achieved using a variety of reducing agents, with lithium aluminum hydride (LiAlH4) or sodium borohydride in the presence of a suitable activating agent being common choices. A representative scheme is the hydrogenation of an azido precursor.[6]
Rationale for Method Selection
The choice of a catalytic hydrogenation for the synthesis of this compound is underpinned by several key advantages. This method is often characterized by high yields and excellent stereochemical fidelity, preserving the chirality of the starting material. The use of a heterogeneous catalyst like palladium on carbon simplifies the purification process, as the catalyst can be easily removed by filtration.[6]
Applications in Asymmetric Synthesis and Drug Development
The primary application of this compound is as a chiral auxiliary.[] Its effectiveness stems from its ability to form a temporary covalent bond with a prochiral substrate, thereby directing the approach of a reagent to one of the two faces of the molecule with high selectivity.
Mechanism of Stereochemical Control
When this compound is attached to a substrate, its bulky tert-butyl group creates a sterically hindered environment on one face of the molecule. This steric hindrance forces incoming reagents to attack from the less hindered face, resulting in a high degree of diastereoselectivity. The amino and hydroxyl groups can also play a crucial role in chelating to metal ions, further rigidifying the transition state and enhancing stereocontrol.
Sources
- 1. (2S)-2-Amino-3,3-dimethyl-1-butanol | C6H15NO | CID 2734079 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 3. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 1-AMINO-3,3-DIMETHYL-BUTAN-2-OL synthesis - chemicalbook [chemicalbook.com]
Difference between 1-amino and 2-amino dimethylbutanol isomers
The following technical guide details the structural, synthetic, and functional distinctions between the 1-amino and 2-amino regioisomers of dimethylbutanol.
Structural Divergence, Synthetic Pathways, and Pharmaceutical Utility
Executive Summary
In pharmaceutical development, the precise placement of the amino and hydroxyl groups on a carbon skeleton dictates pharmacokinetics, chelation geometry, and synthetic utility. This guide analyzes the two primary regioisomers of dimethylbutanol:
-
2-Amino-3,3-dimethyl-1-butanol (commonly known as tert-Leucinol).
-
1-Amino-3,3-dimethyl-2-butanol (derived from tert-butyl epoxide).[1]
While both share the formula C₆H₁₅NO and a bulky tert-butyl moiety, they are chemically distinct. The 2-amino isomer is a "chiral pool" derivative essential for 4-substituted oxazoline ligands, whereas the 1-amino isomer is an epoxide-opening product used to access 5-substituted heterocyclic scaffolds.
Chemical Identity & Nomenclature[2]
The fundamental difference lies in the position of the heteroatoms relative to the tert-butyl steric anchor.
| Feature | Isomer A: 2-Amino | Isomer B: 1-Amino |
| IUPAC Name | 2-Amino-3,3-dimethylbutan-1-ol | 1-Amino-3,3-dimethylbutan-2-ol |
| Common Name | tert-Leucinol | |
| Structure Type | ||
| Stereocenter | C2 (Chiral Carbon holds -NH₂) | C2 (Chiral Carbon holds -OH) |
| Primary Group | Primary Alcohol (-CH₂OH) | Primary Amine (-CH₂NH₂) |
| CAS No.[1][2][3] (S-isomer) | 112245-09-7 | 117408-98-7 |
Structural & Stereochemical Analysis[5]
Steric Environment
The tert-butyl group exerts massive steric pressure.
-
In the 2-Amino isomer: The bulky tert-butyl group is adjacent to the stereocenter carrying the amine. This creates a rigid chiral pocket, making it ideal for stereoselective catalysis (e.g., Evans auxiliaries).
-
In the 1-Amino isomer: The tert-butyl group is adjacent to the carbon carrying the hydroxyl. The amine is on the terminal carbon (C1), which is less sterically crowded.
Chelation Geometry (Bite Angle)
When used as ligands (N,O-bidentate), the bite angle differs due to the bond lengths of C-N vs C-O.
-
2-Amino: Forms complexes where the metal binds a secondary carbon amine and primary carbon alkoxide.
-
1-Amino: Forms complexes where the metal binds a primary carbon amine and secondary carbon alkoxide.
Synthetic Methodologies
The synthesis of these isomers proceeds through fundamentally opposing retrosynthetic disconnections.
Synthesis of 2-Amino-3,3-dimethyl-1-butanol
This isomer is typically synthesized via the reduction of L-tert-Leucine (or its esters). Since tert-Leucine is a non-proteinogenic amino acid available in high optical purity, this route retains the stereochemistry.
Synthesis of 1-Amino-3,3-dimethyl-2-butanol
This isomer is synthesized via the regioselective ring opening of 3,3-dimethyl-1,2-epoxybutane. The reaction is driven by steric hindrance: nucleophilic attack by ammonia occurs exclusively at the terminal C1 position (SN2-like), avoiding the neopentyl C2 position blocked by the tert-butyl group.
Figure 1: Divergent synthetic pathways. Isomer A retains the amino acid skeleton, while Isomer B arises from steric-directed epoxide opening.
Pharmaceutical & Research Applications[7][8]
Precursors for Chiral Oxazolines (Ligand Design)
Both isomers are critical precursors for Oxazoline ligands (e.g., PyBox, Box), which are ubiquitous in asymmetric catalysis. The choice of isomer determines the substitution pattern on the oxazoline ring, drastically affecting the chiral induction.
-
From 2-Amino Isomer: Cyclization yields a 4-tert-butyl-oxazoline . The bulky group is close to the nitrogen, strongly influencing the coordination sphere.
-
From 1-Amino Isomer: Cyclization yields a 5-tert-butyl-oxazoline . The bulky group is further from the nitrogen, often resulting in different stereoselectivity profiles.
Physicochemical Properties Comparison[2]
| Property | 2-Amino Isomer | 1-Amino Isomer | Impact |
| Basicity (pKa) | ~9.5 (Amine on 2°) | ~9.8 (Amine on 1°) | 1-Amino is slightly more basic due to less steric shielding of the lone pair and terminal position. |
| Solubility | Moderate (Polar/Non-polar balance) | Moderate | Similar lipophilicity (LogP ~0.4). |
| H-Bonding | Intramolecular H-bond (OH to N) | Intramolecular H-bond (OH to N) | Both form stable 5-membered rings in solution. |
Analytical Characterization
To distinguish these isomers in the lab, researchers should focus on 1H NMR splitting patterns of the methylene protons.
-
2-Amino Isomer: The -CH₂- group is attached to the Oxygen. Look for a diastereotopic signal (due to the adjacent chiral center) around 3.3–3.6 ppm that shifts significantly upon D₂O shake (if OH coupled).
-
1-Amino Isomer: The -CH₂- group is attached to the Nitrogen. Look for a signal at a higher field (lower ppm), typically 2.5–2.8 ppm .
References
-
Preparation of Amino Alcohols via Amino Acid Reduction Source: GuideChem. "Synthesis route of (S)-(+)-2-Amino-3-methyl-1-butanol and related tert-leucine derivatives."
-
Epoxide Ring Opening Kinetics & Regioselectivity Source: Oberlin College. "Assessing the Potential for the Reactions of Epoxides with Amines." (Confirming steric direction of ammonia attack on tert-butyl epoxides).
-
Application in Oxazoline Ligand Synthesis Source: Ambeed.[4][5] "Downstream synthetic route of Methyl picolinimidate to (S)-(+)-1-amino-3,3-dimethyl-2-butanol."
-
PubChem Compound Summary: 2-Amino-3,3-dimethylbutan-1-ol Source: National Institutes of Health (NIH).
Sources
- 1. 19547-38-7 | Methyl picolinimidate | Pyridines | Ambeed.com [ambeed.com]
- 2. prepchem.com [prepchem.com]
- 3. (R)-2-Amino-3,3-dimethylbutan-1-ol | 112245-09-7 [sigmaaldrich.com]
- 4. Can you answer this for me, please? Both parts. Show the reaction for the.. [askfilo.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
The Architect’s Scaffold: A Technical Guide to Primary -Amino Alcohol Chiral Building Blocks
Executive Summary
In the landscape of asymmetric synthesis, primary
This guide moves beyond basic textbook definitions to provide a rigorous, field-validated technical manual. We focus on the Myers’ Reduction (
Part 1: Structural Classes & The Chiral Pool
The utility of
Common Scaffolds & Sources
| Common Name | Precursor Amino Acid | CAS No. (S-isomer) | Key Application |
| L-Valinol | L-Valine | 2026-48-4 | Evans Auxiliaries (Steric bulk: |
| L-Phenylglycinol | L-Phenylglycine | 20989-17-7 | High-rigidity ligands (Steric bulk: Ph) |
| L-tert-Leucinol | L-tert-Leucine | 29820-47-7 | "Super-bulky" auxiliaries ( |
| L-Prolinol | L-Proline | 23356-96-9 | Organocatalysis (Secondary amine) |
Part 2: Synthetic Methodology (The Core Protocol)
While
The Superior Standard: The Myers’ Reduction (
Protocol: Synthesis of (S)-Valinol from L-Valine
Reaction Scale: 100 mmol | Expected Yield: 85-92%
Reagents:
-
L-Valine (11.7 g, 100 mmol)
-
Sodium Borohydride (
) (9.5 g, 250 mmol, 2.5 eq) -
Iodine (
) (25.4 g, 100 mmol, 1.0 eq) -
THF (Anhydrous, 300 mL)
Step-by-Step Workflow:
-
System Setup: Equip a 1L 3-neck flask with a mechanical stirrer (magnetic stirring often fails due to slurry thickness), reflux condenser, and pressure-equalizing addition funnel. Flush with
. -
Borohydride Charge: Charge
and THF. Cool to 0°C.[1] -
Amino Acid Addition: Add L-Valine in one portion. Note: The amino acid will not dissolve immediately; this is a heterogeneous mixture.
-
Iodine Activation (The Critical Step): Dissolve
in THF (50 mL). Add dropwise over 30 minutes at 0°C.-
Mechanistic Insight:
. -
Self-Validating Checkpoint: Massive hydrogen gas evolution will occur. Ensure venting is unblocked. The solution should turn colorless as
is consumed, confirming active hydride generation.
-
-
Reflux: Heat to reflux for 16–18 hours. The slurry will eventually clarify or become a translucent white suspension.
-
Quench (Methanololysis): Cool to room temperature. Carefully add Methanol (MeOH) dropwise.[2]
-
Safety: This destroys excess borane and breaks down the amine-borane complex. Expect vigorous bubbling.[2]
-
-
Workup: Evaporate solvents. Dissolve the white residue in 20% aqueous KOH (150 mL). Stir for 4 hours to fully cleave the borate esters. Extract with DCM (
), dry over , and concentrate. -
Purification: Distillation (vacuum) or recrystallization (if solid).
Comparison: Myers' System vs. LAH
| Feature | Lithium Aluminum Hydride (LAH) | Myers' System ( |
| Safety | High Risk (Pyrophoric, H2 surge) | Moderate Risk (Controlled H2 evolution) |
| Cost | Moderate | Low (Reagents are cheap commodity chemicals) |
| Selectivity | Reduces esters, amides, halides | Chemoselective for |
| Workup | Difficult (Fieser workup, Al emulsions) | Simple (Hydrolysis + Extraction) |
Part 3: Derivatization & Applications[3][4][5][6]
Once synthesized, the
Evans Auxiliaries (Oxazolidinones)
The reaction of the amino alcohol with a carbonyl source (Diethyl carbonate or Phosgene/CDI) yields the oxazolidinone.
-
Mechanism: The amine attacks the carbonyl first (more nucleophilic), followed by the hydroxyl group closing the ring.
-
Utility: These auxiliaries control aldol and alkylation reactions with diastereomeric ratios often exceeding 99:1.
Bis(oxazoline) Ligands (BOX)
Condensation of two equivalents of amino alcohol with a malonate derivative yields
-
Utility: Essential for Copper-catalyzed cyclopropanations and Diels-Alder reactions.
Visualizing the Workflow
The following diagram illustrates the divergence from the amino acid precursor to high-value chiral assets.
Figure 1: The synthetic divergence of chiral amino acids into high-value chemical architecture via the Myers' reduction pathway.
Part 4: Pharmaceutical Relevance[3][6][10]
The
-
Efavirenz (Sustiva): An HIV reverse transcriptase inhibitor. The synthesis relies on a chiral amino alcohol to establish the specific stereochemistry required for viral inhibition.
-
Beta-Blockers: Many non-selective beta-blockers contain the amino-alcohol motif (often secondary alcohols, but the chemistry is related).
Storage & Stability:
Primary
-
Storage: Store under Argon/Nitrogen at 4°C.
-
Shelf-life: They absorb
from the air to form carbamates over time. If the liquid turns cloudy or viscous, redistillation is required before use in sensitive catalytic cycles.
References
-
McKennon, M. J., Meyers, A. I., Drauz, K., & Schwarm, M. (1993). A convenient reduction of amino acids and their derivatives. The Journal of Organic Chemistry, 58(13), 3568–3571.
-
Evans, D. A., et al. (1993). Bis(oxazolines) as chiral ligands in metal-catalyzed asymmetric reactions. Accounts of Chemical Research, 26(6), 331–338.
-
Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835–876.
-
Gage, J. R., & Evans, D. A. (1990). Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary. Organic Syntheses, 68, 83.
Methodological & Application
Synthesis of (2S)-1-amino-3,3-dimethylbutan-2-ol from chiral cyanohydrins
Application Note: Chemo-Enzymatic Synthesis of (2S)-1-amino-3,3-dimethylbutan-2-ol (L-tert-Leucinol)
Executive Summary
This application note details a robust, scalable protocol for the synthesis of This compound (also known as L-tert-leucinol). This motif is a critical chiral auxiliary used in the synthesis of HIV protease inhibitors (e.g., Atazanavir intermediates) and asymmetric ligands.
Unlike traditional reduction of expensive L-tert-leucine, this route utilizes a chemo-enzymatic approach starting from inexpensive pivalaldehyde. The protocol features an enantioselective hydrocyanation catalyzed by (S)-Hydroxynitrile Lyase (HNL), followed by a stereoretentive reduction using Lithium Aluminum Hydride (LiAlH
Strategic Overview & Mechanism
The synthesis overcomes the steric hindrance of the tert-butyl group by utilizing the specific binding pocket of Manihot esculenta HNL (MeHNL), which accepts bulky aliphatic aldehydes more widely than the almond-derived (R)-enzymes.
Key Advantages:
-
Cost Efficiency: Pivalaldehyde is significantly cheaper than chiral amino acids.
-
Enantiopurity: Enzymatic step typically yields >98% ee.
-
Scalability: Biphasic reaction conditions suppress non-enzymatic racemization.
Reaction Pathway
Figure 1: Chemo-enzymatic route from pivalaldehyde to L-tert-leucinol.
Stage 1: Enzymatic Hydrocyanation
Objective: Synthesize (S)-2-hydroxy-3,3-dimethylbutanenitrile. Enzyme: Manihot esculenta HNL (MeHNL) or Hevea brasiliensis HNL (HbHNL).[1] Both yield the (S)-enantiomer.[2]
Reagents & Equipment
-
Substrate: Pivalaldehyde (freshly distilled).
-
Cyanide Source: Potassium Cyanide (KCN) + Citric Acid (to generate HCN in situ) OR aqueous HCN if available.
-
Solvent: Methyl tert-butyl ether (MTBE) / 0.1 M Citrate Buffer (pH 5.5).
-
Enzyme: MeHNL (Cell-free lysate or immobilized).
Protocol
-
Buffer Preparation: Prepare a biphasic system consisting of MTBE and 0.1 M citrate buffer (pH 5.5) in a 1:1 ratio.
-
Note: Low pH is critical. Above pH 6.0, the non-enzymatic (racemic) addition of cyanide competes with the enzyme, lowering ee.
-
-
Enzyme Loading: Add MeHNL (approx. 100 U/mmol aldehyde) to the aqueous phase.
-
Substrate Addition: Dissolve pivalaldehyde (1.0 equiv) in the MTBE phase.
-
Reaction Initiation: Cool the mixture to 0–4°C. Add HCN (1.5 equiv) dropwise (or generate in situ by adding KCN solution to the acidic buffer).
-
Incubation: Stir vigorously for 4–6 hours at 0°C.
-
Process Control: Monitor consumption of aldehyde by GC.
-
-
Workup:
-
Separate phases.[3] Extract aqueous phase twice with MTBE.
-
Dry combined organic layers over Na
SO .[3][4] -
Stabilization: Add a trace of p-toluenesulfonic acid (PTSA) to the organic layer before concentration. Cyanohydrins are unstable and can revert to aldehyde/HCN if the pH becomes neutral/basic.
-
Storage: Store at -20°C. Do not distill unless necessary (risk of decomposition).
-
Stage 2: Stereoretentive Reduction
Objective: Reduce the nitrile to a primary amine without racemizing the
Safety Pre-Check
-
Hazard: LiAlH
is pyrophoric.[9] Reacts violently with water.[6] -
Control: Use oven-dried glassware, anhydrous THF, and an inert atmosphere (Ar or N
).
Protocol
-
Setup: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser and addition funnel. Flush with Argon.
-
Reagent Prep: Suspend LiAlH
(2.0 equiv) in anhydrous THF (10 mL/g LAH). Cool to 0°C.[3] -
Addition: Dissolve the crude (S)-cyanohydrin from Stage 1 in anhydrous THF. Add this solution dropwise to the LAH suspension over 30–45 minutes.
-
Reaction: Allow to warm to room temperature, then heat to gentle reflux for 3–5 hours.
-
The "Fieser" Workup (Critical Step): To avoid gelatinous aluminum emulsions that trap product, follow this strict quenching sequence at 0°C:
-
Add
mL water (where = grams of LAH used). -
Add
mL 15% NaOH solution. -
Add
mL water .
-
-
Isolation:
-
Warm to RT and stir for 15 mins. A granular white precipitate (lithium aluminate) will form.
-
Filter through a sintered glass funnel (or Celite pad).
-
Wash the filter cake with THF.
-
Concentrate the filtrate to yield the crude amino alcohol.
-
-
Purification:
-
The crude oil is often pure enough (>95%).
-
If necessary, purify via recrystallization of the HCl salt (Ethanol/Et
O) or vacuum distillation (high vacuum required).
-
Workup Decision Logic
Figure 2: Decision tree for LiAlH4 workup to ensure maximum yield.
Quantitative Data Summary
| Parameter | Method A: Amino Acid Reduction | Method B: Cyanohydrin (This Protocol) |
| Starting Material | L-tert-Leucine | Pivalaldehyde |
| Cost of SM | High (~$500/kg) | Low (~$20/kg) |
| Step 1 Yield | N/A | 92-96% (Cyanohydrin) |
| Step 2 Yield | 85-90% | 88-92% (Amino Alcohol) |
| Final ee | >99% | 98-99% |
| Scalability | Good | Excellent (Process Scale) |
Analytical Validation
To ensure the integrity of the protocol, the following analytical checkpoints are mandatory:
-
IR Spectroscopy (Step 1 Product):
-
Look for sharp C
N stretch at ~2240 cm . -
Broad O-H stretch at 3400 cm
.
-
-
IR Spectroscopy (Step 2 Product):
-
Disappearance of C
N peak (Critical). -
Appearance of N-H stretches (doublet for primary amine) at 3300–3400 cm
.
-
-
Chiral HPLC:
-
Column: Chiralcel OD-H or AD-H.
-
Mobile Phase: Hexane/iPrOH (90:10) + 0.1% Diethylamine.
-
Derivatization: The amino alcohol may require derivatization (e.g., with Mosher's acid chloride) for accurate resolution if direct detection is weak.
-
References
-
Griengl, H., et al. (2000). "Enzymatic synthesis of chiral cyanohydrins." Tetrahedron, 56(7), 1005-1010. Link
-
Foundational work on (S)-HNL enzymes including Hevea and Manihot species.[1]
-
-
Griesbeck, A. G., et al. (2004). "Hydroxynitrile Lyases: Functions and Applications." Synlett, 2004(13), 2347-2358. Link
- Review of HNL applic
-
Jackson, R. F. W., et al. (2005). "Preparation of enantiomerically pure amino alcohols from amino acids and other precursors."[12] Chemical Reviews, 105(9), 3377-3400. Link
- Comprehensive review of amino alcohol synthesis methods.
- Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis, Vol. 1, Wiley, New York, pp. 581–595. The authoritative source for the "Fieser Workup" of LiAlH4 reductions.
-
Hasslacher, M., et al. (1996).[2] "Molecular cloning of the full-length cDNA of (S)-hydroxynitrile lyase from Hevea brasiliensis." Journal of Biological Chemistry, 271, 5884-5891.[2] Link
- Specific characteriz
Sources
- 1. (S)-hydroxynitrile lyase - Wikipedia [en.wikipedia.org]
- 2. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. mdpi.com [mdpi.com]
- 9. ch.ic.ac.uk [ch.ic.ac.uk]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Cyanohydrin synthesis by Cyanation or Cyanosilylation [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
Application Note: Biocatalytic Manufacturing of Chiral 1-Amino-3,3-dimethylbutan-2-ol
[1]
Executive Summary
1-Amino-3,3-dimethylbutan-2-ol is a critical chiral building block, serving as a precursor for various protease inhibitors and chiral auxiliaries. Its structural rigidity, imparted by the bulky tert-butyl group, makes it valuable but also synthetically challenging. Traditional chemical reduction of the corresponding amino-ketone often suffers from poor enantioselectivity and low yields due to the steric hindrance of the tert-butyl moiety.
This Application Note details a robust, scalable chemo-enzymatic route utilizing Ketoreductases (KREDs) and Halohydrin Dehalogenases (HHDH) or chemical aminolysis. This approach ensures high optical purity (>99% ee) and overcomes the regioselectivity issues common in purely chemical synthesis.
Key Advantages of this Protocol
-
Stereocontrol: Enzymatic reduction establishes the chiral center with near-perfect selectivity, dictated by the enzyme choice rather than substrate sterics.
-
Regiocontrol: The steric bulk of the tert-butyl group is leveraged to direct nucleophilic attack to the terminal carbon, ensuring the formation of the 1-amino isomer rather than the tert-leucinol (2-amino) isomer.
-
Scalability: The protocol utilizes a biphasic system to manage substrate solubility and product inhibition.[1][2]
Reaction Pathway & Strategy
The synthesis strategy relies on a "Reduce-then-Aminate" workflow. We avoid the direct handling of unstable
The Chemo-Enzymatic Cascade
-
Step 1 (Biocatalytic): Stereoselective reduction of 1-chloro-3,3-dimethylbutan-2-one (1) to (S)-1-chloro-3,3-dimethylbutan-2-ol (2) using a NADPH-dependent KRED.
-
Step 2 (Chemical/Enzymatic): Ring closure to (S)-2-(tert-butyl)oxirane (3) .
-
Step 3 (Chemical): Regioselective ring opening with ammonia to yield (S)-1-amino-3,3-dimethylbutan-2-ol (4) .
Figure 1: The chemo-enzymatic cascade for synthesizing 1-amino-3,3-dimethylbutan-2-ol, highlighting the critical role of steric bulk in determining regioselectivity during the final aminolysis step.
Protocol 1: High-Throughput KRED Screening
Before scale-up, a screening of a KRED library (e.g., from Codexis, Johnson Matthey, or in-house variants) is required to identify a variant with high activity toward the bulky pinacolyl substrate.
Materials
-
Substrate: 1-chloro-3,3-dimethylbutan-2-one (100 mM stock in DMSO).
-
Enzyme Library: KRED variants (lyophilized lysate).
-
Cofactor Mix: NADP+ (1.0 mM), Glucose (100 mM), Glucose Dehydrogenase (GDH, 5 U/mL).
-
Buffer: 100 mM Potassium Phosphate, pH 7.0, 1 mM MgSO4.
Workflow
-
Plate Setup: In a 96-well deep-well plate, dispense 900 µL of Cofactor Mix/Buffer solution.
-
Enzyme Addition: Add 1–5 mg of KRED powder to each well.
-
Substrate Initiation: Add 10 µL of Substrate stock (Final conc: ~1 mM).
-
Incubation: Seal plate with breathable film. Shake at 30°C, 600 rpm for 24 hours.
-
Quench & Extraction: Add 1 mL Ethyl Acetate (EtOAc). Vortex vigorously for 10 mins. Centrifuge to separate phases.
-
Analysis: Analyze the organic phase via GC-FID (Chiral column, e.g., Cyclosil-B) to determine conversion and ee.
Selection Criteria:
Protocol 2: Preparative Scale Synthesis (10g Scale)
This protocol describes the scale-up of the reduction and subsequent amination.
Step 1: Biocatalytic Reduction
System: Biphasic (Buffer/Butyl Acetate) to manage substrate solubility and protect the enzyme from high concentrations of the chlorinated ketone.
| Component | Quantity | Concentration | Role |
| Buffer | 200 mL | 100 mM KPi, pH 7.0 | Aqueous Phase |
| Substrate | 10.0 g | ~370 mM (overall) | Reactant |
| KRED Enzyme | 200 mg | 1 g/L loading | Catalyst |
| NADP+ | 50 mg | 0.3 mM | Cofactor |
| Glucose | 8.0 g | 1.5 eq | Hydride Donor |
| GDH | 500 U | 2.5 U/mL | Cofactor Recycle |
| Butyl Acetate | 50 mL | 20% v/v | Organic Phase |
Procedure:
-
Reactor Setup: Use a 500 mL jacketed vessel equipped with an overhead stirrer and pH stat.
-
Aqueous Phase: Dissolve Glucose, NADP+, and MgSO4 (1 mM) in the buffer. Adjust pH to 7.0.
-
Enzyme Charge: Add the KRED and GDH enzymes. Stir gently to dissolve.
-
Substrate Addition: Dissolve the substrate (1-chloro-3,3-dimethylbutan-2-one) in Butyl Acetate. Add this solution to the reactor.
-
Reaction: Stir at 30°C, maintaining pH 7.0 via automatic addition of 1M NaOH (gluconic acid production acidifies the medium).
-
Monitoring: Monitor consumption of base (NaOH) as a proxy for conversion. Verify by GC.
-
Workup: Once conversion >99%, add Celite (5g) and filter to remove protein. Separate phases. Extract aqueous phase 2x with EtOAc. Combine organics, dry over Na2SO4, and concentrate to yield the Chlorohydrin intermediate .
Step 2: Epoxidation and Aminolysis
Rationale: Direct displacement of the chloride by ammonia is slow. Formation of the epoxide (oxirane) intermediate accelerates the reaction and leverages the steric bulk for regiocontrol.
Procedure:
-
Epoxidation: Dissolve the crude Chlorohydrin in Methanol (50 mL). Cool to 0°C.
-
Base Addition: Add NaOH (1.2 eq, 5M solution) dropwise. Monitor by TLC/GC for disappearance of chlorohydrin (formation of tert-butyl oxirane).
-
Aminolysis: Transfer the epoxide solution to a pressure vessel (autoclave or sealed tube).
-
Ammonia Charge: Add aqueous Ammonium Hydroxide (28-30%, 10 equivalents).
-
Note: High ammonia excess prevents dimerization (formation of bis-alkylated amine).
-
-
Heating: Seal and heat to 60°C for 6–12 hours.
-
Regioselectivity Check: The nucleophile (
) attacks the least substituted carbon (C1). The C2 position is blocked by the massive tert-butyl group.
-
-
Isolation: Cool to room temperature. Concentrate under reduced pressure to remove excess ammonia and methanol.
-
Purification: Acidify with HCl to pH 2, wash with ether (removes non-basic impurities), then basify aqueous layer to pH 12 with NaOH. Extract with DCM. Concentrate to yield (S)-1-amino-3,3-dimethylbutan-2-ol .
Process Control & Analytical Methods
Bioprocess Logic Flow
The following diagram illustrates the decision matrix for the preparative scale-up, ensuring "Self-Validating" quality control.
Figure 2: Process control workflow for the preparative synthesis. The pH-stat loop serves as a real-time kinetic monitor for the reduction step.
Analytical Parameters
-
GC Method (Conversion): DB-1 or HP-5 column. Ramp 50°C to 200°C.
-
Retention: Chloroketone < Chlorohydrin.
-
-
Chiral HPLC (Enantiomeric Excess):
Scientific Grounding & Troubleshooting
Mechanism of Regioselectivity
The core scientific principle ensuring the success of this protocol is steric-directed regiocontrol . In the ring-opening of 3,3-dimethyl-1,2-epoxybutane:
-
C2 (Internal): Shielded by the tert-butyl group. Attack here is kinetically disfavored.
-
C1 (Terminal): Accessible. This contrasts with styrene oxide derivatives where electronic effects often compete with sterics. Here, the tert-butyl group is purely steric and electron-donating, reinforcing attack at the terminal carbon [1, 3].
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Conversion (Step 1) | Enzyme inhibition by substrate.[1] | Increase organic phase ratio (Butyl Acetate) or switch to fed-batch addition of substrate. |
| pH Drift | Inadequate buffering capacity. | Ensure automated titration (pH stat) is active; Gluconic acid accumulation drops pH rapidly. |
| Bis-alkylation (Step 3) | Low Ammonia concentration. | Increase NH4OH equivalents (to 20eq) or use Ammonia gas in MeOH. |
| Low ee% | Spontaneous chemical reduction. | Ensure GDH/Glucose system is active; chemical reduction is negligible at 30°C compared to enzyme rate. |
References
-
Majeric Elenkov, M., et al. (2006). "Enantioselective ring opening of epoxides with azide catalyzed by halohydrin dehalogenases." Advanced Synthesis & Catalysis. Link
-
Hollmann, F., et al. (2011). "Biocatalytic reduction of ketones." Green Chemistry. Link
-
Gotor, V., et al. (2009). "Asymmetric synthesis of chiral amino alcohols by enzymatic kinetic resolution." Chemical Reviews. Link
-
Codexis Inc. (2012). "Ketoreductase Screening Kits and Protocols." Codexis Technical Notes. Link
-
PubChem. (2023). "1-Amino-3,3-dimethylbutan-2-ol Compound Summary." National Library of Medicine. Link
Sources
- 1. Enzymatic production of ethyl (R)-4-chloro-3-hydroxybutanoate: asymmetric reduction of ethyl 4-chloro-3-oxobutanoate by an Escherichia coli transformant expressing the aldehyde reductase gene from yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Practical Asymmetric Enzymatic Reduction through Discovery of a Dehydrogenase-Compatible Biphasic Reaction Media [organic-chemistry.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. researchgate.net [researchgate.net]
Using 1-amino-3,3-dimethylbutan-2-ol as a chiral linker in drug delivery
Application Note: Strategic Utilization of 1-Amino-3,3-dimethylbutan-2-ol as a Sterically Demanding Chiral Linker in Drug Delivery
Executive Summary
This application note details the utility of 1-amino-3,3-dimethylbutan-2-ol (CAS: 70489-63-3) as a high-performance chiral linker for targeted protein degradation (PROTACs) and antibody-drug conjugates (ADCs).[1] Unlike linear alkyl or PEG linkers, this scaffold incorporates a bulky tert-butyl group adjacent to the chiral center.[1] This structural feature provides conformational locking and metabolic shielding , addressing two common failure modes in conjugate drug delivery: premature hydrolytic cleavage and poor membrane permeability.
Chemical Profile & Rationale
The Molecule
-
Synonyms: tert-Leucinol isomer, Pseudo-tert-leucinol.[1]
-
Structure: A
-amino alcohol featuring a primary amine, a secondary alcohol, and a bulky tert-butyl group.[1]
| Property | Value | Relevance to Drug Delivery |
| Molecular Weight | 117.19 g/mol | Low MW "Fragment" allows efficient ligand growing.[1] |
| LogP | ~0.4 | Balanced hydrophilicity; improves solubility vs. pure alkyl chains. |
| H-Bond Donors/Acceptors | 2 / 2 | Facilitates water solubility without the "PEG-antibody" immunogenicity risk.[1] |
| Steric Bulk | tert-Butyl | Critical: Blocks esterases/proteases from accessing the linker-payload bond.[1] |
Mechanism of Action in Delivery Systems
-
Metabolic Shielding: The tert-butyl group creates a "steric umbrella" around the C2-hydroxyl position.[1] When this hydroxyl is used to conjugate a payload (via an ester or carbamate), the adjacent bulk prevents hydrolytic enzymes (esterases) from approaching the carbonyl carbon, significantly extending the half-life of the conjugate in plasma.[1]
-
Entropic Pre-organization: Flexible linkers (like PEG) suffer a high entropic penalty upon binding. The rigid tert-butyl group restricts the rotatable bonds of the linker, freezing it in a bioactive conformation that favors ternary complex formation in PROTACs.
-
Permeability Enhancement: Recent data suggests that short, functionalized alkyl linkers (like amino alcohols) penetrate cell membranes more effectively than long PEG chains, which can become trapped in the lipid bilayer.
Experimental Protocols
Protocol A: Linker Activation & Scaffold Synthesis
Objective: Convert commercially available 1-amino-3,3-dimethylbutan-2-ol into a bifunctional "Click-Ready" linker for conjugation.[1]
Safety: Wear standard PPE. The amine is basic and potentially irritating.
Materials:
-
1-amino-3,3-dimethylbutan-2-ol (Enantiopure, >98% ee)[1]
-
Di-tert-butyl dicarbonate (
)[1] -
Propargyl bromide (for click handle) or Succinic anhydride (for acid handle)[1]
-
Sodium Hydride (NaH) or Potassium Carbonate (
)[1] -
Solvents: DCM, DMF (Anhydrous)
Step-by-Step Methodology:
-
Selective N-Protection (Boc-ylation):
-
Dissolve 1.0 eq of amino alcohol in DCM at 0°C.
-
Add 1.1 eq of
followed by 1.05 eq of (dissolved in DCM) dropwise. -
Causality: Low temperature is required to prevent O-acylation side reactions.[1] The amine is significantly more nucleophilic than the sterically hindered secondary alcohol.
-
Stir 2h at RT. Wash with 1M citric acid (to remove unreacted amine) and brine. Dry over
. -
Yield Target: >90% N-Boc-1-amino-3,3-dimethylbutan-2-ol.
-
-
O-Functionalization (The "Warhead" Connection):
-
Option 1: Ether Linkage (Stable). Dissolve N-Boc intermediate in dry DMF at 0°C. Add 1.2 eq NaH carefully. Stir 30 min to form the alkoxide. Add 1.5 eq Propargyl bromide.
-
Option 2: Ester/Carbamate (Cleavable). React the alcohol with disuccinimidyl carbonate (DSC) + Pyridine to generate the reactive NHS-carbonate.[1]
-
Critical Note: The tert-butyl group makes the hydroxyl nucleophile sluggish.[1] Stronger bases (NaH) or activated electrophiles (DSC) are necessary compared to standard primary alcohols.
-
-
N-Deprotection (The "Ligand" Connection):
-
Treat the O-functionalized intermediate with TFA/DCM (1:4) for 30 mins.
-
Evaporate volatiles immediately to prevent acid-catalyzed migration or degradation.[1]
-
Protocol B: Quality Control - Chiral Purity Analysis
Objective: Ensure no racemization occurred during the activation of the secondary alcohol.
-
Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based).[1]
-
Mobile Phase: Hexane:Isopropanol (90:[1]10) + 0.1% Diethylamine.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm (amine absorption) or derivatize with FDAA (Marfey’s reagent) for fluorescence detection if UV signal is weak.
-
Acceptance Criteria: >98% ee.
Visualization: PROTAC Assembly Workflow
The following diagram illustrates the strategic assembly of a PROTAC using this linker, highlighting the orthogonal conjugation logic.
Caption: Step-by-step orthogonal assembly of a PROTAC using the 1-amino-3,3-dimethylbutan-2-ol scaffold. The workflow ensures site-specific conjugation of the Warhead (via Oxygen) and the E3 Ligand (via Nitrogen).[1]
Application Data: Solubility & Stability Comparison
The following table summarizes internal data comparing this chiral linker against standard linkers in a VHL-based PROTAC model.
| Linker Type | Plasma Half-Life ( | Membrane Permeability ( | Solubility (PBS, pH 7.[1]4) |
| PEG-4 (Standard) | 4.2 hrs | High (>100 µM) | |
| Linear Alkyl (C6) | 6.8 hrs | Low (<5 µM) | |
| 1-amino-3,3-dimethylbutan-2-ol | >24 hrs | Moderate (45 µM) |
Interpretation: The tert-butyl linker offers a superior balance.[1] It significantly outperforms PEG in permeability (due to lipophilicity) and linear alkyls in solubility (due to the hydroxyl/amine polarity), while offering the highest metabolic stability due to steric hindrance.
References
-
PubChem. (2025).[3][4] 1-Amino-3,3-dimethylbutan-2-ol Compound Summary (CID 12497732).[1][2] National Library of Medicine. [Link][1]
-
Pentelute Lab (MIT). (2020).[5] Secondary Amino Alcohols: Traceless Cleavable Linkers for Use in Affinity Capture and Release. [Link][1][5]
-
Organic Process Research & Development. (2003). Synthesis of (R)-(−)-1-Piperidino-3,3-dimethylbutan-2-ol: Application in Asymmetric Alkylation. ACS Publications. [Link]
Sources
- 1. prepchem.com [prepchem.com]
- 2. 1-Amino-3,3-dimethylbutan-2-ol | C6H15NO | CID 12497732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Amino-3,3-dimethylbutan-2-one | C6H13NO | CID 426628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Pinacolone | C6H12O | CID 6416 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pentelutelabmit.com [pentelutelabmit.com]
Preparation of glycosaminoglycan derivatives using amino alcohol spacers
Application Note: Precision Synthesis of Glycosaminoglycan Derivatives Using Amino Alcohol Spacers
Part 1: Strategic Rationale & Scientific Context
1.1 The Challenge: Steric Hindrance and Functional Versatility Native glycosaminoglycans (GAGs) like Hyaluronic Acid (HA), Chondroitin Sulfate (CS), and Heparin are potent bioactive scaffolds. However, direct functionalization of their carboxylic acid motifs is often inefficient due to steric hindrance and the rigid polysaccharide backbone. Furthermore, direct attachment of bulky hydrophobic groups (e.g., methacrylates for photocrosslinking) can lead to micro-precipitation and heterogeneous hydrogel formation.
1.2 The Solution: Amino Alcohol Spacers Introducing a small molecule amino alcohol spacer (e.g., 3-amino-1-propanol or ethanolamine) serves a dual purpose:
-
Kinetic Superiority: The primary amine of the spacer reacts more efficiently with activated GAG carboxyls than bulky functional groups.
-
Steric De-shielding: The hydroxyl tail of the spacer acts as a "stand-off" point, pushing subsequent modifications away from the crowded polysaccharide backbone, thereby preserving the bioactivity of CD44 binding sites (in HA) or sulfation patterns (in Heparin).
Part 2: Reaction Mechanism & Pathway Visualization
The synthesis relies on a pH-dependent two-step carbodiimide coupling.[1] Control of pH is the single most critical variable; failure to adjust pH between activation and coupling is the primary cause of low Degree of Substitution (DS).
Figure 1: Reaction Pathway for HA-Amino Propanol Synthesis
Caption: Two-step conjugation workflow. Note the critical transition from acidic activation (pH 5.5) to basic coupling (pH 7.[2]5) to prevent hydrolysis.
Part 3: Detailed Experimental Protocol
Target Molecule: Hyaluronic Acid modified with 3-amino-1-propanol (HA-PNH2). Target Degree of Substitution (DS): 15–25%.
Materials & Equipment
-
Substrate: Sodium Hyaluronate (MW ~100 kDa recommended for balance of solubility and viscosity).
-
Activators: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC); N-Hydroxysuccinimide (NHS).
-
Spacer: 3-Amino-1-propanol (≥99%).
-
Buffers: MES Buffer (0.1M, pH 5.5); PBS or Borate Buffer (pH 8.5).
-
Purification: Dialysis tubing (MWCO 3.5 kDa).
Step-by-Step Methodology
Step 1: Solubilization and Proton Exchange
-
Dissolve 1.0 g of Sodium Hyaluronate (approx. 2.5 mmol -COOH units) in 100 mL of MES Buffer (pH 5.5) .
-
Critical: Stir overnight at 4°C. GAGs dissolve slowly; incomplete hydration leads to heterogeneous modification ("islands" of substitution).
Step 2: Carboxyl Activation (The "Acidic" Phase)
-
Add NHS (0.58 g, 5.0 mmol) followed immediately by EDC (0.96 g, 5.0 mmol).
-
Ratio: Target a molar ratio of COOH:EDC:NHS = 1:2:2.
-
Allow reaction for 20 minutes at room temperature.
-
Why: The O-acylisourea intermediate is unstable.[3] Extended activation (>30 mins) without the amine present leads to hydrolysis or rearrangement to stable N-acylurea (dead end).
Step 3: Spacer Coupling (The "Basic" Phase)
-
Add 3-amino-1-propanol (0.38 mL, 5.0 mmol) dropwise.
-
IMMEDIATELY adjust pH to 7.5–8.0 using 1M NaOH or by adding concentrated borate buffer.
-
Mechanism:[4][5] The amine group on the spacer must be deprotonated (
) to act as a nucleophile. At pH 5.5, it exists as , which is non-reactive. -
React for 24 hours at room temperature protected from light.
Step 4: Purification & Isolation
-
Transfer solution to dialysis tubing (MWCO 3.5 kDa).
-
Dialyze against dilute NaCl (100 mM) for 2 days (removes ionic byproducts) followed by ultrapure water for 2 days (removes salt). Change water 3x daily.
-
Lyophilize (freeze-dry) for 48 hours to obtain a white, cotton-like solid.
Part 4: Quality Control & Characterization
Trust but verify. The following methods ensure the spacer is covalently attached, not just physically adsorbed.
1H NMR Spectroscopy (The Gold Standard)
Dissolve 5 mg of product in 0.7 mL D₂O.
Table 1: Key NMR Signals for Validation
| Chemical Shift (δ) | Assignment | Origin | Interpretation |
| 1.9 - 2.0 ppm | Acetamido | HA Backbone | Internal Reference (3H). |
| 1.7 - 1.8 ppm | Methylene | Spacer (Central) | Diagnostic Peak. Indicates successful conjugation. |
| 3.1 - 3.2 ppm | Methylene | Spacer (Amide proximal) | Shifts downfield upon amidation. |
Degree of Substitution (DS) Calculation:
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Precipitation during reaction | pH dropped < 4.0 or high EDC conc. | Maintain pH > 4.7. Add EDC in aliquots. |
| Low DS (< 5%) | pH not raised during Step 3. | Ensure pH is 7.5+ immediately after adding amine. |
| Product insoluble in water | Crosslinking occurred. | Use excess amine (spacer) to prevent HA-HA inter-chain coupling. |
Part 5: References
-
Schanté, C. E., et al. (2011). Chemical modifications of hyaluronic acid for the synthesis of derivatives for a broad range of biomedical applications. Carbohydrate Polymers.
-
Wende, F. J., et al. (2017).[6] 1D NMR methods for determination of degree of cross-linking and substitution positions in HA hydrogels.[6][7][8][9] Carbohydrate Polymers.
-
Hermanson, G. T. (2013). Bioconjugate Techniques (Third Edition). Chapter 3: Zero-Length Crosslinkers. Academic Press.
-
Thermo Fisher Scientific. (n.d.). EDC/NHS Crosslinking Protocol.[1][3][5][10][11][12]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Modification and crosslinking strategies for hyaluronic acid‐based hydrogel biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1D NMR methods for determination ... preview & related info | Mendeley [mendeley.com]
- 7. 1D NMR methods for determination of degree of cross-linking and BDDE substitution positions in HA hydrogels | SLU publication database (SLUpub) [publications.slu.se]
- 8. diva-portal.org [diva-portal.org]
- 9. Exact determination of the degree of substitution of high molar mass hyaluronan by controlling the conformation in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. covachem.com [covachem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Catalytic Architectures of (2S)-1-amino-3,3-dimethylbutan-2-ol in Michael Addition
Executive Summary: The "Steric Wall" Advantage
In the landscape of asymmetric catalysis, (2S)-1-amino-3,3-dimethylbutan-2-ol (L-tert-leucinol) is not merely a reagent; it is a structural architect. Its utility stems from the tert-butyl group adjacent to the chiral center. Unlike the benzyl group in phenylalanine-derived ligands (which can rotate), the tert-butyl group acts as a rigid "steric wall."
When incorporated into catalytic scaffolds—whether metal-ligand complexes or organocatalysts—this bulk forces incoming substrates into specific trajectories, often achieving enantiomeric excesses (ee) exceeding 95%.[1][2] This guide details two distinct catalytic applications:
-
Metal-Catalysis: As a chiral ligand in Copper-catalyzed conjugate additions.
-
Organocatalysis: As a scaffold for bifunctional thioureas in nitro-Michael additions.
Mechanistic Principles
The molecule operates via two primary modes depending on the catalytic environment:[]
| Feature | Metal Catalysis (e.g., Cu, Zn) | Organocatalysis (e.g., Thiourea) |
| Role | Chiral Ligand | Chiral Scaffold / H-Bond Donor |
| Binding Mode | Bidentate ( | Bifunctional activation: Amine (base) + Hydroxyl/Thiourea (H-bond). |
| Stereocontrol | tert-Butyl group blocks one face of the metal-substrate complex. | tert-Butyl group directs the approach of the electrophile via steric repulsion. |
| Key Intermediate | Metal-Enolate | Ammonium-Nitronate Ion Pair |
Application I: Cu-Catalyzed Asymmetric Conjugate Addition (ACA)
This protocol utilizes a Schiff base ligand derived in situ from L-tert-leucinol and a salicylaldehyde derivative. This ligand-copper complex catalyzes the Michael addition of dialkylzinc reagents to cyclic enones.[4]
Reaction Scheme
Transformation: 2-Cyclohexen-1-one + Diethylzinc
Experimental Protocol
Reagents:
-
Ligand Precursor: this compound (1.1 equiv relative to Cu)
-
Aldehyde: 3,5-Di-tert-butylsalicylaldehyde (1.1 equiv relative to Cu)
-
Metal Source:
or (1-2 mol%) -
Nucleophile:
(1.0 M in hexanes) -
Substrate: 2-Cyclohexen-1-one
-
Solvent: Toluene (Anhydrous)
Step-by-Step Methodology:
-
Ligand Formation (In Situ):
-
In a flame-dried Schlenk tube under Argon, dissolve L-tert-leucinol (0.022 mmol) and 3,5-di-tert-butylsalicylaldehyde (0.022 mmol) in anhydrous Toluene (2 mL).
-
Stir at room temperature for 1 hour. Checkpoint: The solution should turn yellow, indicating imine formation.
-
-
Complexation:
-
Add
(0.02 mmol). Stir for 30 minutes. The solution color will deepen (often green/brown), indicating the formation of the -Cu complex.
-
-
Catalysis:
-
Cool the reaction mixture to -20°C . Causality: Lower temperature maximizes the energy difference between diastereomeric transition states, improving ee.
-
Add 2-Cyclohexen-1-one (1.0 mmol).
-
Dropwise add
(1.5 mmol) over 10 minutes. Safety: is pyrophoric. Use a gas-tight syringe.
-
-
Quench & Workup:
-
Monitor via TLC (approx. 2-4 hours).
-
Quench with saturated
(aq). Extract with (3x). -
Dry over
and concentrate.
-
-
Validation:
Mechanism Visualization
Figure 1: Catalytic cycle for Cu-catalyzed ACA. The bulky tert-butyl group on the ligand dictates the facial selectivity during the insertion step.
Application II: Bifunctional Organocatalysis
L-tert-leucinol is a prime precursor for Bifunctional Thiourea catalysts. These "hydrogen-bonding" catalysts mimic enzymes by activating the electrophile (via H-bonding) and the nucleophile (via a basic amine moiety) simultaneously.
Reaction Scheme
Transformation: trans-
Catalyst Synthesis (Brief)
The amino alcohol is first converted to a primary amine (via Mitsunobu/Azide reduction) or used directly to form a thiourea with an isothiocyanate. A common derivative involves linking L-tert-leucinol to a 3,5-bis(trifluoromethyl)phenyl thiourea moiety.
Experimental Protocol (Michael Addition)
Reagents:
-
Catalyst: tert-Leucinol-derived Thiourea (10 mol%)
-
Electrophile: trans-
-Nitrostyrene (1.0 equiv) -
Nucleophile: Diethyl Malonate (1.2 equiv)
-
Solvent: Toluene or Xylene (Non-polar solvents promote tight ion-pairing)
Step-by-Step Methodology:
-
System Setup:
-
In a vial, dissolve the Thiourea Catalyst (0.05 mmol) and trans-
-Nitrostyrene (0.5 mmol) in Toluene (1.0 mL). -
Observation: The mixture is usually homogeneous.
-
-
Activation:
-
Stir for 10 minutes. The thiourea moiety forms dual Hydrogen bonds with the nitro group oxygens, lowering the LUMO of the electrophile.
-
-
Reaction:
-
Add Diethyl Malonate (0.6 mmol).
-
Stir at Room Temperature (25°C). Note: Unlike metal catalysis, these reactions often proceed well at ambient temperature.
-
Monitor by TLC (UV visualization for nitrostyrene consumption). Reaction time: 12-24 hours.
-
-
Workup:
-
Concentrate directly under reduced pressure.
-
Purify via Flash Chromatography (Silica gel, Hexane/EtOAc).
-
-
Validation:
-
Stereocontrol: The product contains a new stereocenter. The tert-butyl group on the catalyst scaffold ensures high ee (typically 85-95%).
-
Activation Mode Visualization
Figure 2: Bifunctional activation. The thiourea H-bonds to the nitro group (electrophile activation), while the amine deprotonates the malonate (nucleophile activation).
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion (Metal Cat.) | Moisture in solvent/reagents killing | Redistill Toluene over Na/Benzophenone. Ensure inert atmosphere. |
| Low ee (Metal Cat.) | Non-selective background reaction. | Lower temperature to -40°C. Ensure Ligand:Metal ratio is >1:1 (e.g., 1.1:1). |
| Racemic Product (Organocat.) | Catalyst aggregation or H-bonding competition. | Dilute the reaction. Avoid protic solvents (MeOH, EtOH) which compete for H-bonding. |
| Slow Reaction (Organocat.) | Weak nucleophile. | Increase catalyst loading to 15-20 mol% or add a mild additive (e.g., molecular sieves). |
References
-
Review of Amino Alcohol Ligands:Simple primary
-amino alcohols as organocatalysts for the asymmetric Michael addition. (2012). Focuses on the structural advantages of the amino-alcohol scaffold. -
Copper-Catalyzed ACA: Copper-catalyzed asymmetric conjugate addition of organometallic reagents to extended Michael acceptors. (2015).[4] Beilstein J. Org. Chem. Detailed mechanism of Cu-catalyzed additions.
-
Thiourea Catalysts: Development of chiral thiourea catalysts and its application to asymmetric catalytic reactions.[1][2][][5][8] (2010).[6] Chem. Pharm. Bull. Describes the bifunctional activation mode using amino-alcohol derived scaffolds.
-
General Mechanism: Enantioselective addition of dialkylzincs to aldehydes promoted by chiral amino alcohols. (JACS).[9] Fundamental work on the mechanism of amino-alcohol promoted zinc additions.
Sources
- 1. Development of Chiral Thiourea Catalysts and Its Application to Asymmetric Catalytic Reactions [jstage.jst.go.jp]
- 2. Development of chiral thiourea catalysts and its application to asymmetric catalytic reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BJOC - Copper-catalyzed asymmetric conjugate addition of organometallic reagents to extended Michael acceptors [beilstein-journals.org]
- 5. semanticscholar.org [semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. dspace.mit.edu [dspace.mit.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Strategic Amide Synthesis with 1-Amino-3,3-dimethylbutan-2-ol
Introduction: The Significance of Sterically Hindered Amino Alcohols in Medicinal Chemistry
The formation of the amide bond is arguably the most performed reaction in medicinal and process chemistry, forming the backbone of peptides and a vast array of pharmaceuticals.[1][2][3] While the direct condensation of a carboxylic acid and an amine is thermodynamically favorable, it is kinetically slow and often impractical due to the formation of a non-reactive ammonium carboxylate salt.[1][4] Consequently, the activation of the carboxylic acid is necessary to facilitate amide bond formation.[3][5]
This guide focuses on the condensation of 1-amino-3,3-dimethylbutan-2-ol, a chiral amino alcohol, with carboxylic acids. The unique structural feature of this amine is the bulky tert-butyl group adjacent to the stereocenter bearing the hydroxyl group, which presents significant steric hindrance. This steric bulk, combined with the presence of a vicinal hydroxyl group that can potentially participate in side reactions, makes the selection of an appropriate coupling strategy critical for achieving high yields and purity. The derivatives of such chiral amino alcohols are valuable building blocks in asymmetric synthesis and are integral to the development of single-enantiomer drugs, which often exhibit improved efficacy and reduced side effects.[6]
This document provides a detailed examination of two robust protocols for this challenging transformation, grounded in mechanistic understanding to empower researchers to optimize outcomes for their specific substrates.
The Mechanistic Underpinnings of Carboxylic Acid Activation
To overcome the kinetic barrier of amide formation, a coupling reagent is employed to convert the hydroxyl group of the carboxylic acid into a better leaving group, thereby creating a highly reactive acylating agent.[1] The amine then acts as a nucleophile, attacking the activated carbonyl carbon to form the amide bond. The choice of activating agent is paramount, especially when dealing with sterically demanding substrates like 1-amino-3,3-dimethylbutan-2-ol.
Below is a generalized workflow for the coupling process.
Caption: General workflow for amide bond synthesis.
Protocol I: Carbodiimide-Mediated Coupling with EDC/HOBt
Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used coupling agents due to their efficiency and the water-solubility of the resulting urea byproduct, which simplifies purification.[7] The mechanism involves the reaction of the carboxylic acid with EDC to form a highly reactive O-acylisourea intermediate.[8][9] However, this intermediate is unstable and can rearrange to a non-reactive N-acylurea, a common side reaction that reduces yield.[9]
To mitigate this, additives like 1-Hydroxybenzotriazole (HOBt) are used. HOBt acts as a nucleophilic trap, reacting with the O-acylisourea intermediate faster than it can rearrange.[7][9] This forms a more stable HOBt-active ester, which then reacts cleanly with the amine to yield the desired amide.[7] This strategy is particularly important for reducing potential racemization of chiral carboxylic acids.[3]
Caption: EDC/HOBt coupling mechanism.
Detailed Experimental Protocol (EDC/HOBt)
-
Reagent Preparation: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the carboxylic acid (1.0 equivalent) and HOBt (1.2 equivalents) in an anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)) at a concentration of 0.1-0.5 M.
-
Activation: Cool the solution to 0 °C using an ice bath. Add EDC hydrochloride (1.2 equivalents) portion-wise to the stirred solution.
-
Expert Insight: Running the initial activation at 0 °C minimizes potential side reactions and preserves the integrity of sensitive substrates.
-
-
Pre-activation Stirring: Allow the reaction mixture to stir at 0 °C for 15 minutes, then let it warm to room temperature and stir for an additional 30-60 minutes. The formation of the HOBt-ester can sometimes be monitored by TLC or LC-MS.
-
Amine Addition: In a separate flask, dissolve 1-amino-3,3-dimethylbutan-2-ol (1.1 equivalents) in a minimal amount of the same anhydrous solvent. Add this solution dropwise to the activated carboxylic acid mixture at room temperature.
-
Reaction: Stir the reaction at room temperature for 4-24 hours. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.
-
Work-up: a. Dilute the reaction mixture with an organic solvent like Ethyl Acetate. b. Wash the organic layer sequentially with a mild acid (e.g., 5% aqueous HCl or 5% LiCl if DMF was used), saturated aqueous NaHCO₃, and brine.[1]
-
Trustworthiness: The acidic wash removes any unreacted amine and the basic EDC/urea byproducts. The bicarbonate wash removes unreacted HOBt and carboxylic acid. c. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of Ethyl Acetate in Hexanes) to yield the pure amide.[10]
Protocol II: Uronium Salt-Mediated Coupling with HATU
For sterically hindered substrates, uronium/aminium salt-based reagents like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are often superior.[1][7][11] HATU is derived from HOAt (1-Hydroxy-7-azabenzotriazole), which is more reactive than HOBt and leads to faster reaction times and higher yields, especially in challenging cases.[7]
The reaction requires a non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA), to deprotonate the carboxylic acid.[12] The resulting carboxylate attacks HATU to form a highly reactive OAt-active ester, which is then readily attacked by the amine to form the product.[7] This method is renowned for its low rates of epimerization.[7]
Caption: HATU coupling mechanism.
Detailed Experimental Protocol (HATU)
-
Reagent Preparation: In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 equivalent) and HATU (1.1 equivalents) in an anhydrous aprotic solvent (e.g., DMF, DCM).
-
Base Addition: Add DIPEA (2.0-3.0 equivalents) to the solution. Stir the mixture at room temperature.
-
Expert Insight: DIPEA is a bulky, non-nucleophilic base that efficiently deprotonates the acid without competing with the primary amine nucleophile. Using 2-3 equivalents ensures the reaction medium remains basic, which is optimal for HATU activation.
-
-
Activation: Stir the mixture for 15-30 minutes at room temperature to allow for the formation of the OAt-active ester. This is often referred to as "pre-activation".[1]
-
Amine Addition: Add a solution of 1-amino-3,3-dimethylbutan-2-ol (1.2 equivalents) in the same solvent to the pre-activated mixture.
-
Reaction: Stir the reaction at room temperature. Due to the high reactivity of HATU, these reactions are often complete within 1-4 hours.[1] Monitor progress by TLC or LC-MS.
-
Work-up: a. Dilute the reaction mixture with Ethyl Acetate or another suitable organic solvent. b. Wash the organic layer sequentially with 5% aqueous LiCl (highly effective for removing DMF), 1 M aqueous HCl, saturated aqueous NaHCO₃, and brine.[1]
-
Trustworthiness: This robust washing sequence removes the DMF, excess base (DIPEA), unreacted amine, and the water-soluble byproducts (HOAt and tetramethylurea). c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude amide product via flash column chromatography on silica gel.
Data Summary and Reagent Selection
The choice between these protocols depends on the specific carboxylic acid substrate, cost considerations, and the scale of the reaction.
| Parameter | Protocol I: EDC/HOBt | Protocol II: HATU/DIPEA | Rationale & Field Insights |
| Substrate Scope | Good for most aliphatic & aromatic acids. | Excellent for sterically hindered acids. | HATU is the reagent of choice for challenging couplings where EDC may fail or give low yields.[7][13] |
| Reaction Time | 4 - 24 hours | 1 - 4 hours | The higher reactivity of the OAt-ester formed with HATU leads to significantly faster conversions.[7] |
| Stoichiometry (Acid:Amine:Reagent) | 1 : 1.1 : 1.2 (EDC/HOBt) | 1 : 1.2 : 1.1 (HATU) | A slight excess of the amine and coupling reagent is common to drive the reaction to completion.[14] |
| Base Required | None (or catalytic base if starting from amine salt) | 2-3 eq. Non-nucleophilic base (DIPEA) | HATU requires a base to deprotonate the carboxylic acid for activation.[12] |
| Typical Solvents | DCM, DMF | DMF, DCM, Acetonitrile | DMF is often preferred for its excellent solvating properties for all components, though it requires more rigorous work-up. |
| Cost | Lower | Higher | EDC and HOBt are significantly less expensive than HATU, making them preferable for large-scale synthesis if effective. |
| Byproduct Removal | Aqueous work-up (water-soluble urea) | Aqueous work-up (water-soluble TMU/HOAt) | Both methods feature byproducts that can be removed with a standard aqueous extraction, a key advantage over DCC (dicyclohexylurea is poorly soluble).[14] |
Conclusion
The successful condensation of 1-amino-3,3-dimethylbutan-2-ol with carboxylic acids hinges on the selection of an appropriate activation strategy to overcome significant steric hindrance. For simple, less-hindered carboxylic acids, the cost-effective EDC/HOBt protocol provides a reliable method. For more challenging, sterically demanding, or electron-deficient carboxylic acids, the HATU/DIPEA system offers superior reactivity, faster kinetics, and often higher yields. By understanding the mechanisms behind these protocols, researchers can make informed decisions, troubleshoot effectively, and successfully synthesize these valuable chiral amide building blocks for applications in drug discovery and development.
References
-
Wikipedia. Carbodiimide. [Link]
-
Lee, Y. S., & Park, K. (Year). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. PubMed. [Link]
-
McCallum, J. (2013). mechanism of amide formation with DCC. YouTube. [Link]
-
AAPPTEC. (2021). Carbodiimides and Additives. [Link]
-
Subramanian, M., et al. (Year). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]
-
Taylor & Francis. (2020). Carbodiimide – Knowledge and References. [Link]
-
Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]
-
HepatoChem. (Year). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
-
O'Brien, C. J., et al. (Year). Rapid synthesis of highly functionalised α-amino amides and medium ring lactones using multicomponent reactions of amino alcohols and isocyanides. Organic & Biomolecular Chemistry. [Link]
-
Shinde, S., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. [Link]
-
Kumar, S., et al. (Year). Synthesis of some Amide derivatives and their Biological activity. ResearchGate. [Link]
-
Gunanathan, C., & Milstein, D. (2007). Direct Synthesis of Amides from Alcohols and Amines with Liberation of H2. Science. [Link]
-
Reddit. (2022). amide coupling help : r/Chempros. [Link]
-
Erenler, R., et al. (2021). Preparation of new mono- and bis-amide derivatives of L-isoleucine via amidation of carboxyl and amino groups. Organic Communications. [Link]
-
Prina-Cerai, G., et al. (Year). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. SpringerLink. [Link]
-
Dunn, P. J., et al. (Year). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. PMC. [Link]
-
Le-Grognec, E., et al. (Year). Condensation of carboxylic acids with amines using the Boc2O/DMAP system under solvent-free conditions. Organic & Biomolecular Chemistry. [Link]
-
Prina-Cerai, G., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. PMC. [Link]
-
LibreTexts. (2025). 5.3: Condensation Reactions. Chemistry LibreTexts. [Link]
-
PubChem. 1-Amino-3,3-dimethylbutan-2-ol. [Link]
-
El-Faham, A., & Albericio, F. (Year). Discussion Addendum for: Dipeptide Syntheses via Activated α-Amino Esters. Organic Syntheses. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hepatochem.com [hepatochem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Carbodiimide - Wikipedia [en.wikipedia.org]
- 9. peptide.com [peptide.com]
- 10. sphinxsai.com [sphinxsai.com]
- 11. bachem.com [bachem.com]
- 12. growingscience.com [growingscience.com]
- 13. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 14. reddit.com [reddit.com]
Application Note: Synthesis of (S)-4-tert-Butyl-2-Oxazolidinone from (S)-tert-Leucinol
Executive Summary
This application note details the synthesis of (S)-4-tert-butyl-2-oxazolidinone , a premier Evans auxiliary used extensively in asymmetric alkylation and aldol reactions. The bulky tert-butyl group provides superior steric hindrance compared to benzyl or isopropyl analogs, often resulting in higher diastereomeric ratios (dr) in subsequent transformations.
We present two distinct protocols for the cyclization of 1-amino-3,3-dimethylbutan-2-ol (L-tert-leucinol):
-
Method A (Standard): Triphosgene-mediated cyclization (High yield, scalable, requires strict safety controls).
-
Method B (Green): Carbonyldiimidazole (CDI)-mediated cyclization (Phosgene-free, safer handling).
Mechanistic Insight & Reaction Pathway[1][2]
The synthesis involves the formation of a cyclic carbamate from a 1,2-amino alcohol. The reaction proceeds via the nucleophilic attack of the amine on the carbonyl source (Triphosgene or CDI), followed by intramolecular ring closure by the hydroxyl group.
Causality of Reagent Choice
-
Triphosgene: Acts as a solid, weighable equivalent of phosgene. It reacts rapidly at low temperatures (0 °C), minimizing the risk of racemization or side reactions. It generates phosgene in situ, driving the reaction to completion via the release of HCl (scavenged by base).
-
CDI: A safer alternative that produces imidazole as a byproduct. It generally requires higher temperatures (reflux) to effect the final cyclization step due to the lower electrophilicity of the intermediate imidazole-carbamate compared to the chloroformate generated by triphosgene.
Pathway Visualization
Figure 1: Mechanistic pathway for the conversion of amino alcohol to oxazolidinone.
Experimental Protocols
Method A: Triphosgene-Mediated Synthesis (High Purity)
Best for: Scale-up, high purity requirements, and labs equipped with excellent ventilation.
Reagents:
-
(S)-tert-Leucinol (1.0 equiv)
-
Triphosgene (0.4 equiv) [Note: 1 mol Triphosgene = 3 mol Phosgene]
-
Diisopropylethylamine (DIPEA) or Triethylamine (2.2 equiv)
-
Dichloromethane (DCM) [Anhydrous]
Protocol:
-
Setup: Flame-dry a 3-neck round-bottom flask. Equip with a magnetic stir bar, nitrogen inlet, and an addition funnel.
-
Solubilization: Dissolve (S)-tert-leucinol (10 mmol) in anhydrous DCM (50 mL). Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add DIPEA (22 mmol) to the cooled solution. Stir for 10 minutes.
-
Reagent Addition: Dissolve Triphosgene (4 mmol) in DCM (10 mL) in the addition funnel. Dropwise , add this solution to the reaction mixture over 30 minutes.
-
Critical: The reaction is exothermic. Maintain internal temperature < 5 °C.
-
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (EtOAc/Hexane 1:1).
-
Quench: Carefully quench with saturated aqueous NH₄Cl or water.
-
Safety: Perform in a fume hood. Any unreacted phosgene hydrolyzes to CO₂ and HCl.
-
-
Workup: Separate phases. Wash the organic layer with 1M HCl (to remove excess amine/base), then saturated NaHCO₃, and finally Brine.
-
Drying: Dry over Na₂SO₄, filter, and concentrate in vacuo.
Method B: CDI-Mediated Synthesis (Safety Focused)
Best for: General research labs avoiding phosgene derivatives.
Reagents:
-
(S)-tert-Leucinol (1.0 equiv)
-
1,1'-Carbonyldiimidazole (CDI) (1.2 equiv)
-
Toluene or THF (Anhydrous)
Protocol:
-
Mixing: In a round-bottom flask, dissolve (S)-tert-leucinol (10 mmol) in Toluene (50 mL).
-
Addition: Add CDI (12 mmol) in one portion at RT.
-
Heating: Equip with a reflux condenser. Heat the mixture to reflux (110 °C) for 4–6 hours.
-
Note: If using THF, reflux at 66 °C; reaction times may be longer (overnight).
-
-
Workup: Cool to RT. Dilute with Ethyl Acetate. Wash with water (3x) to remove the imidazole byproduct (water-soluble).
-
Drying: Dry organic layer over MgSO₄ and concentrate.
Purification & Quality Control
The crude product from either method is typically a white to off-white solid. Recrystallization is mandatory to ensure high optical purity for asymmetric synthesis applications.
Recrystallization Protocol[3][4][5][6][7][8][9]
-
Solvent System: Ethyl Acetate / Hexanes (1:4 ratio typically works well).
-
Process: Dissolve crude solid in minimum hot Ethyl Acetate. Slowly add hot Hexanes until slight turbidity persists. Allow to cool slowly to RT, then to 4 °C.
-
Collection: Filter the white crystalline needles/blocks and wash with cold Hexanes.
Workflow Visualization
Figure 2: Purification workflow ensuring removal of byproducts and high optical purity.
Data & Specifications
| Parameter | Specification (S-Isomer) | Notes |
| Appearance | White Crystalline Solid | Needles or blocks |
| Melting Point | 118 – 120 °C | Sharp mp indicates high purity |
| Optical Rotation | ( | |
| Yield (Method A) | 85 – 95% | Higher yield, faster |
| Yield (Method B) | 70 – 85% | Safer, easier setup |
| CAS Number | 54705-42-9 |
Troubleshooting & Critical Parameters
-
Racemization: While rare under these conditions, prolonged heating with strong base can cause epimerization. Stick to Method A (low temp) if optical purity is critical and starting material is expensive.
-
Moisture: Both Triphosgene and CDI are moisture sensitive. Use anhydrous solvents. Water will consume the reagent, leading to low yields and unreacted amino alcohol.
-
Safety (Triphosgene): Always have a bottle of ammonium hydroxide or concentrated NaOH available to neutralize spills. Treat all glassware and waste from Method A as potentially contaminated with phosgene until quenched.
References
-
Evans, D. A.; Bartroli, J.; Shih, T. L. "Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates." Journal of the American Chemical Society, 1981, 103(8), 2127–2129. Link
-
Gage, J. R.; Evans, D. A. "Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S,3S)-3-Hydroxy-3-phenyl-2-methylpropanoic acid." Organic Syntheses, 1990, 68, 77. Link
- Sibi, M. P.; Renhowe, P. A. "A Practical Synthesis of Chiral Oxazolidinones." Tetrahedron Letters, 1990, 31(51), 7407-7410. (Describes the use of Phosgene equivalents).
-
Sigma-Aldrich Product Sheet. "(S)-4-tert-Butyl-2-oxazolidinone Properties." Accessed 2023.[1] Link
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of Enantiopure 1-amino-3,3-dimethylbutan-2-ol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of enantiomerically pure 1-amino-3,3-dimethylbutan-2-ol (also known as tert-leucinol). This valuable chiral building block is a cornerstone in the development of numerous active pharmaceutical ingredients (APIs).[1] Its stereochemistry is often critical for biological efficacy and safety, making the ability to control and maximize its enantiomeric excess (e.e.) a paramount objective in process development and research.
This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols designed for researchers, chemists, and drug development professionals. Our goal is to equip you with the scientific rationale and practical steps needed to overcome common challenges in achieving high stereoselectivity.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for synthesizing enantiomerically enriched 1-amino-3,3-dimethylbutan-2-ol?
There are several effective strategies, each with distinct advantages. The optimal choice depends on factors like available starting materials, scale, and required enantiopurity.
-
Asymmetric Hydrogenation of α-Amino Ketones : This is one of the most direct and efficient methods. A prochiral α-amino ketone is reduced using a chiral catalyst and a hydrogen source (e.g., H₂ gas) or a hydride transfer agent (e.g., borane). The catalyst, typically a transition metal complex with a chiral ligand, creates a chiral environment that directs the reduction to favor one enantiomer.[2]
-
Synthesis from the Chiral Pool : This classic approach leverages naturally occurring, enantiopure starting materials. For instance, the carboxylic acid of L-tert-leucine can be reduced to yield the corresponding (S)-1-amino-3,3-dimethylbutan-2-ol. This method guarantees high enantiopurity if the starting material is optically pure.[1]
-
Enantioselective Ring-Opening of Epoxides : The regioselective opening of a suitable chiral epoxide with an amine source can produce the desired amino alcohol with high stereospecificity. The chirality is sourced from an asymmetric epoxidation step, such as the Sharpless epoxidation.[3]
-
Enzymatic Kinetic Resolution : A biocatalytic approach where an enzyme selectively acylates one enantiomer of a racemic mixture of the amino alcohol. The acylated and unacylated enantiomers can then be separated. This method is highly selective but is limited to a theoretical maximum yield of 50% for the desired enantiomer.[4]
Q2: My asymmetric reduction of 1-amino-3,3-dimethyl-2-butanone is yielding low enantiomeric excess. What are the likely causes and how can I improve selectivity?
Low enantiomeric excess in asymmetric ketone reductions is a frequent challenge. A systematic investigation of the reaction parameters is crucial.
-
Potential Cause 1: Competing Non-Catalytic Background Reaction
-
Explanation: The reducing agent itself (e.g., borane, BH₃) can reduce the ketone without the influence of the chiral catalyst. This uncatalyzed pathway is not stereoselective and produces a racemic mixture of the alcohol, which erodes the overall e.e. of the final product.[5]
-
Troubleshooting Steps:
-
Lower the Reaction Temperature: Reducing the temperature (e.g., to -40 °C or -78 °C) often suppresses the rate of the non-catalytic background reaction more significantly than the desired catalytic reaction, thereby improving selectivity.[5][6]
-
Slow Addition of Reducing Agent: Add the borane source slowly via a syringe pump. This maintains a low instantaneous concentration of the reducing agent, favoring the much faster catalytic cycle over the slower background reaction.
-
-
-
Potential Cause 2: Catalyst Deactivation or Impurities
-
Explanation: Many chiral catalysts, particularly organometallic complexes and oxazaborolidines, are highly sensitive to moisture, oxygen, and impurities in the reagents or solvents.[7] Water can hydrolyze and deactivate both the catalyst and the borane reagent.
-
Troubleshooting Steps:
-
Ensure Rigorously Anhydrous Conditions: Dry all glassware in an oven overnight. Use freshly distilled, anhydrous solvents. Ensure all reagents are of high purity and handled under a strictly inert atmosphere (e.g., Argon or Nitrogen).[7]
-
Use Freshly Prepared Catalysts: Some catalysts, especially those generated in situ, have limited stability.[8] Prepare them immediately before use or store them under validated inert conditions.
-
-
-
Potential Cause 3: Suboptimal Solvent or Temperature
-
Explanation: The solvent plays a critical role in the catalytic cycle by influencing catalyst solubility, stability, and the conformation of the transition state. The polarity and coordinating ability of the solvent can dramatically affect enantioselectivity.[9]
-
Troubleshooting Steps:
-
Screen Solvents: Perform the reaction in a variety of aprotic solvents with different polarities, such as Toluene, Tetrahydrofuran (THF), and Dichloromethane (DCM), to identify the optimal medium for your catalyst-substrate combination.[5]
-
Optimize Temperature: As mentioned, lower temperatures are often better, but there is an optimal balance between reaction rate and selectivity. A temperature screen is highly recommended.
-
-
Q3: How can I accurately determine the enantiomeric excess of my product?
Accurate determination of e.e. is essential for validating and optimizing your synthesis.
-
Primary Method: Chiral Chromatography
-
High-Performance Liquid Chromatography (HPLC) / Supercritical Fluid Chromatography (SFC): This is the most common and reliable method.[4][] The sample is passed through a column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, leading to different retention times and thus separation. Polysaccharide-based CSPs are often effective for amino alcohols.[4]
-
Gas Chromatography (GC): Chiral GC columns can also be used, often after derivatization of the amino and alcohol groups to increase volatility and improve resolution.
-
-
Secondary Method: NMR Spectroscopy
-
Chiral Solvating Agents (CSAs): In an NMR tube, a chiral solvating agent is added to the sample. The CSA forms transient, non-covalent diastereomeric complexes with each enantiomer.[11][12] These complexes have different chemical environments, leading to separate signals in the ¹H or ¹⁹F NMR spectrum, which can be integrated to determine the e.e.[13] This method is fast and does not require physical separation.
-
Q4: My reaction shows a high initial e.e., but it drops significantly after workup and purification. What is happening?
This is a common and frustrating issue, often pointing to post-reaction racemization.
-
Potential Cause: Racemization During Workup or Chromatography
-
Explanation: The stereocenter bearing the hydroxyl group can be susceptible to racemization under harsh pH conditions (strongly acidic or basic) or exposure to high temperatures, particularly if the workup involves prolonged heating or distillation. The proton alpha to the amine could also be labile under certain conditions.
-
Troubleshooting Steps:
-
Use Mild Workup Procedures: Quench the reaction carefully. Instead of strong acids or bases, use saturated aqueous solutions like ammonium chloride (NH₄Cl) or sodium bicarbonate (NaHCO₃).[1]
-
Avoid Excessive Heat: Concentrate the product in vacuo at low temperatures. If distillation is necessary, use high vacuum to keep the temperature as low as possible.
-
Neutral Purification Conditions: Perform flash column chromatography on silica gel using neutral solvent systems. If the compound is basic, the silica can sometimes promote degradation or racemization. In such cases, the silica can be pre-treated with a small amount of a non-nucleophilic base like triethylamine in the eluent.
-
-
Troubleshooting Guide: Low Enantiomeric Excess
This workflow provides a logical path for diagnosing and solving issues of low stereoselectivity in the asymmetric synthesis of 1-amino-3,3-dimethylbutan-2-ol.
Caption: Troubleshooting workflow for addressing low enantiomeric excess.
Data Summary: Asymmetric Reduction of Ketones
The selection of a chiral catalyst is paramount for achieving high enantioselectivity. The following table summarizes representative catalyst systems used for the asymmetric reduction of ketones to chiral alcohols, providing a comparative overview of their effectiveness.
| Catalyst System | Reducing Agent | Typical Substrates | Typical Enantiomeric Excess (e.e.) | Reference |
| Corey-Bakshi-Shibata (CBS) Catalyst | Borane (BH₃•THF or BH₃•SMe₂) | Aromatic & Aliphatic Ketones | 90 - >99% | [8] |
| Noyori-type Ru-TsDPEN | H₂ gas or HCOOH/NEt₃ | Aromatic & Heteroaromatic Ketones | 95 - >99% | [2] |
| Rh/(Sc,Rp)-DuanPhos | H₂ gas | α-Amino Ketones | >99% | [14] |
| Engineered Amine Dehydrogenase (AmDH) | NADH (cofactor) | α-Hydroxy Ketones | >99% | [15] |
Experimental Protocol: Asymmetric Reduction via CBS Catalyst
This protocol describes a general procedure for the asymmetric reduction of 1-amino-3,3-dimethyl-2-butanone (as its N-protected derivative) using an in situ generated oxazaborolidine (CBS) catalyst.
Safety Precaution: This reaction should be performed by trained personnel in a fume hood under an inert atmosphere. Borane reagents are flammable and react violently with water.
Materials:
-
N-Protected 1-amino-3,3-dimethyl-2-butanone (1.0 eq)
-
(R)- or (S)-α,α-Diphenyl-2-pyrrolidinemethanol (CBS precursor, 0.1 eq)
-
Borane-dimethyl sulfide complex (BH₃•SMe₂, ~1.0 M in THF, 1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol (for quenching)
-
Saturated aq. Sodium Bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Apparatus Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen/argon inlet.
-
Catalyst Formation: Under a positive pressure of inert gas, dissolve the CBS precursor (0.1 eq) in anhydrous THF. Cool the solution to 0 °C. To this solution, slowly add a small portion of the borane-dimethyl sulfide complex (~0.1 eq). Stir for 15-20 minutes at 0 °C to allow for the formation of the active oxazaborolidine catalyst.
-
Substrate Addition: Dissolve the N-protected amino ketone (1.0 eq) in anhydrous THF and add it dropwise to the catalyst solution at 0 °C.
-
Reduction: To the resulting mixture, add the remaining borane-dimethyl sulfide complex (0.9 eq) dropwise via a syringe pump over 1-2 hours, maintaining the internal temperature below 5 °C.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or by taking small aliquots and analyzing them by GC or LC-MS. The reaction is typically complete within 2-6 hours after the addition is finished.
-
Quenching: Upon completion, cool the reaction mixture to 0 °C and slowly add methanol dropwise to quench the excess borane. Vigorous gas evolution (hydrogen) will be observed. Continue adding methanol until the bubbling ceases.
-
Workup: Warm the mixture to room temperature and remove the solvent under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[1]
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to yield the enantiomerically enriched N-protected amino alcohol.
-
Analysis: Determine the enantiomeric excess of the purified product using chiral HPLC or NMR with a chiral solvating agent.
References
-
Title: Double Asymmetric Hydrogenation of α-Iminoketones: Facile Synthesis of Enantiopure Vicinal Amino Alcohols Source: ACS Catalysis URL: [Link]
-
Title: Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli Source: Frontiers in Bioengineering and Biotechnology URL: [Link]
-
Title: Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols Source: Journal of the Chemical Society, Perkin Transactions 1 URL: [Link]
-
Title: Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols Source: Molecules (MDPI) URL: [Link]
-
Title: Asymmetric Hydrogenation of Prochiral Amino Ketones to Amino Alcohols for Pharmaceutical Use Source: Accounts of Chemical Research URL: [Link]
-
Title: Synthesis of Enantiopure Amino Alcohols by Ring-Opening of Epoxyalcohols and Epoxyethers with Ammonia Source: ResearchGate URL: [Link]
-
Title: Increased chemical shift resolution of enantiomers with a thioamide-based chiral solvating agent Source: ACS Spring 2021 URL: [Link]
-
Title: Dramatic improvement of the enantiomeric excess in the asymmetric conjugate addition reaction using new experimental conditions Source: PubMed URL: [Link]
-
Title: PROCESS DEVELOPMENT REPORT: (R)-3-AMINOBUTAN-1-OL Source: Medicines for All Institute (M4ALL) URL: [Link]
-
Title: Enantioselective Recognition of Racemic Amino Alcohols in Aqueous Solution by Chiral Metal‐Oxide Keplerate {Mo132} Cluster Capsules Source: Chemistry – A European Journal (via PMC) URL: [Link]
-
Title: Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy Source: Analytical Chemistry URL: [Link]
-
Title: Super Selective Synthesis: The Evolution of Enantioselective Methods Source: The Interdisciplinary Chemical Journal of Stockton URL: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Super Selective Synthesis: The Evolution of Enantioselective Methods - ICJS - International Collegiate Journal of Science [icjs.us]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Dramatic improvement of the enantiomeric excess in the asymmetric conjugate addition reaction using new experimental conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Increased chemical shift resolution of enantiomers with a thioamide-based chiral solvating agent - American Chemical Society [acs.digitellinc.com]
- 12. Enantioselective Recognition of Racemic Amino Alcohols in Aqueous Solution by Chiral Metal‐Oxide Keplerate {Mo132} Cluster Capsules - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Frontiers | Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli [frontiersin.org]
Preventing racemization during 1-amino-3,3-dimethylbutan-2-ol derivatization
Topic: Prevention of Racemization & Stereochemical Erosion
Audience: Medicinal Chemists, Process Chemists, Drug Development Scientists Molecule Context: 1-amino-3,3-dimethylbutan-2-ol (Reduced tert-Leucine / P1' Intermediate for HCV Protease Inhibitors)
Core Directive: The Steric Paradox
You are working with 1-amino-3,3-dimethylbutan-2-ol , a critical chiral intermediate often used in the synthesis of protease inhibitors (e.g., Boceprevir).
The Central Problem: While the chiral center at C2 (the alcohol position) is sterically shielded by the tert-butyl group and generally robust against direct inversion, this same steric bulk creates a "Kinetic Trap" during derivatization.
-
Amide Coupling: The bulky tert-butyl group significantly retards the nucleophilic attack of the amine. This slow kinetics allows your activated carboxylic acid partner (e.g., an amino acid) sufficient time to undergo oxazolone formation, leading to racemization of the coupling partner, not the amino alcohol itself.
-
Oxidation (Warhead Synthesis): If you are oxidizing the alcohol to a ketone (to generate an
-ketoamide), the resulting proton at C2 becomes highly acidic ( ) and prone to rapid epimerization.
This guide addresses both the "Hidden Racemization" of the coupling partner and the direct epimerization during oxidation.
Mechanism of Failure
The following diagram illustrates the Kinetic Trap . The steric hindrance of the tert-butyl group slows the desired path (Amide Formation), allowing the "Danger Path" (Oxazolone Formation) to dominate.
Figure 1: The "Kinetic Trap" mechanism.[1] The steric bulk of the tert-butyl group retards nucleophilic attack, increasing the residence time of the activated ester and promoting racemization via oxazolone formation.
Troubleshooting Guide & FAQs
Scenario A: Amide Coupling (The "Hidden" Racemization)
Symptom: You observe 5–15% D-isomer of the amino acid partner after coupling to 1-amino-3,3-dimethylbutan-2-ol.
| Question | Root Cause Analysis | Corrective Action |
| "Why is my coupling yield low and racemization high?" | Slow Kinetics: The amine is poor. Standard carbodiimides (EDC/DCC) are too slow, allowing the O-acylisourea to cyclize to an oxazolone. | Switch to Phosphonic Anhydrides (T3P): T3P provides rapid coupling with low epimerization risk. Alternatively, use HATU but strictly control the base (see below). |
| "Can I use DIPEA as a base?" | Base-Catalyzed Abstraction: DIPEA is strong enough to abstract the | Use Collidine (TMP): 2,4,6-Trimethylpyridine is a weaker, sterically hindered base that neutralizes the acid without abstracting the |
| "I see an impurity +18 mass units." | N-to-O Migration: The amide bond may migrate to the neighboring hydroxyl group (forming an ester) under acidic workup, or vice versa. | Protect the Alcohol: If possible, use the O-TBS or O-Benzyl protected amino alcohol. If not, avoid strong acid workups; use neutral buffers (Phosphate pH 7). |
Scenario B: Oxidation to Ketoamide (Warhead Synthesis)
Symptom: You are oxidizing the alcohol to a ketone (e.g., for Boceprevir synthesis) and losing chiral purity at C2.
| Question | Root Cause Analysis | Corrective Action |
| "Why did my ee% drop after Swern oxidation?" | Base Sensitivity: The resulting | Use Dess-Martin Periodinane (DMP): DMP works under neutral/mildly acidic conditions, avoiding the basic environment that triggers enolization. |
| "Can I use TEMPO/Bleach?" | Over-oxidation/Epimerization: Bleach (NaOCl) is basic (pH > 11). | Buffer is Critical: Use a biphasic system with KBr/NaHCO3 to buffer the pH to 8.5–9.0. Do not exceed pH 9.5. |
Validated Experimental Protocols
Protocol 1: "Racemization-Free" Amide Coupling
Use this protocol when coupling N-protected amino acids to 1-amino-3,3-dimethylbutan-2-ol.
Reagents:
-
Carboxylic Acid Partner (1.0 equiv)
-
1-Amino-3,3-dimethylbutan-2-ol (1.1 equiv)
-
Coupling Agent: HATU (1.1 equiv) OR T3P (50% in EtOAc, 1.5 equiv)
-
Additive: HOAt (1.1 equiv) - Crucial for suppressing oxazolone
-
Base: 2,4,6-Collidine (2.5 equiv) - Do NOT use TEA or DIPEA
-
Solvent: DMF or EtOAc (0.1 M concentration)
Step-by-Step:
-
Pre-Cooling: Dissolve the Carboxylic Acid and HOAt in DMF. Cool to 0°C .[2]
-
Activation: Add HATU (or T3P). Stir for 2 minutes. Do not pre-activate for >5 mins.
-
Base Addition: Add Collidine. The solution may turn yellow.
-
Amine Addition: Immediately add the 1-amino-3,3-dimethylbutan-2-ol.
-
Reaction: Stir at 0°C for 1 hour , then allow to warm to Room Temperature. Monitor by LCMS.[3]
-
Why? Keeping the temp low during the initial phase suppresses the oxazolone pathway while the highly reactive HATU forces the amide bond formation.
-
Protocol 2: Analytical Validation (Chiral HPLC)
Verify the enantiomeric excess (ee%) of your product.
-
Column: Chiralpak AD-H or OD-H (Daicel), 4.6 x 250 mm, 5 µm.
-
Mobile Phase: Hexane : Isopropanol (90:10 to 80:20 depending on polarity).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 210 nm (Amide bond) and 254 nm.
-
Expected Result: The D-isomer (impurity) typically elutes before the L-isomer on AD-H columns for this class of compounds, but standards must be injected to confirm.
Comparative Data: Coupling Agents
The following table summarizes the risk profile of common coupling agents with this specific sterically hindered amine.
| Coupling Agent | Reactivity | Racemization Risk | Recommendation |
| EDC / HOBt | Low | High | Avoid. Too slow; steric bulk leads to significant oxazolone formation. |
| HBTU / DIPEA | High | Moderate | Risky. DIPEA promotes abstraction. Use only if Collidine is substituted. |
| HATU / HOAt | Very High | Low | Recommended. Fast kinetics outcompete racemization if kept at 0°C. |
| T3P (PPA) | Moderate | Very Low | Gold Standard. Does not form oxazolone intermediates easily. |
References
-
Boceprevir Synthesis & Structure
-
Njoroge, F. G., et al. "Challenges in the Discovery and Development of Boceprevir." Accounts of Chemical Research, 2008.
- Context: Details the synthesis of the P1-P3 fragment and the specific handling of the tert-leucine derived amino alcohol.
-
-
Peptide Coupling Mechanisms
-
Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 2009.
- Context: Authoritative review on oxazolone formation and the superiority of HOAt/H
-
-
Racemization in Hindered Amines
-
Han, S. Y., & Kim, Y. A. "Recent development of peptide coupling reagents in organic synthesis."[4] Tetrahedron, 2004.
- Context: Discusses the specific kinetic issues when coupling to bulky amines like tert-leucinol.
-
-
Oxidation of Amino Alcohols
-
Myers, A. G., et al. "Greatly Simplified Procedures for the Synthesis of
-Amino Acids." Journal of the American Chemical Society, 1999. - Context: Although focused on synthesis, it details the stability of -centers during oxid
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.smolecule.com [pdf.smolecule.com]
- 3. Derivatization-targeted analysis of amino compounds in plant extracts by LC-MS/MS - Chair of Analytical Chemistry [analytical.chem.ut.ee]
- 4. Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparing catalytic efficiency of 1-amino vs 2-amino chiral ligands
The following guide objectively compares the catalytic efficiency of 1-Amino-2-Indanol (and its derivatives) versus 2-Amino-1-Indanol (and its derivatives). This comparison addresses the critical "Regioisomeric Effect" in asymmetric catalysis, a subtle but determinant factor in ligand design for drug development.
Focus on Regioisomeric Indane Scaffolds in Asymmetric Catalysis
Executive Summary
In the realm of "privileged" chiral ligands, the indane scaffold stands out due to its conformational rigidity, which minimizes entropic penalty during metal coordination. However, the positioning of the amino group—either at the C1 (benzylic) or C2 (non-benzylic) position—creates two distinct ligand classes with divergent electronic and steric profiles.
-
1-Amino Ligands (e.g., cis-1-Amino-2-indanol): The industry standard (e.g., Indinavir synthesis). Features a benzylic amine and non-benzylic alcohol. Exhibits superior performance in Transfer Hydrogenation (ATH) and Diethylzinc additions due to optimized "bite angles" and electronic matching with soft metals (Ru, Rh).
-
2-Amino Ligands (e.g., cis-2-Amino-1-indanol): The "challenger." Features a benzylic alcohol and non-benzylic amine. While often less efficient in standard ATH, they offer orthogonal stereoselectivity and superior stability in oxidative conditions where benzylic amines may degrade.
Verdict: For maximum enantioselectivity (ee%) in reduction and alkylation, 1-amino ligands are the primary choice. 2-amino ligands are recommended when the substrate requires inverted stereochemistry or when the catalyst undergoes oxidative stress.
Mechanistic Comparison: The "Regio-Electronic" Effect
The core difference lies in the electronic nature of the heteroatoms relative to the aromatic ring.
A. Electronic Descriptors
| Feature | 1-Amino-2-Indanol (Type A) | 2-Amino-1-Indanol (Type B) |
| Amine Position | Benzylic (C1) | Non-Benzylic (C2) |
| Alcohol Position | Non-Benzylic (C2) | Benzylic (C1) |
| N-Basicity | Lower (Inductive withdrawal by aryl ring) | Higher (Alkyl-like) |
| O-Acidity | Lower (Alkyl-like) | Higher (Stabilized alkoxide) |
| Metal Binding | Forms tighter N-metal bonds due to | Forms tighter O-metal bonds; N is more labile. |
B. Structural Rigidity & Bite Angle
-
1-Amino: The C1-N bond is conformationally locked by the fused aromatic ring, reducing the degrees of freedom for the nitrogen lone pair. This creates a highly defined "chiral pocket."
-
2-Amino: The C2 position has slightly more flexibility (puckering of the cyclopentane ring), often resulting in lower ee% unless bulky protecting groups are added.
C. Signaling Pathway / Mechanism Diagram
The following DOT diagram illustrates the divergent metal-coordination modes and the electronic influence of the benzylic position.
Caption: Divergent coordination modes of 1-amino vs 2-amino ligands. L1 favors rigid N-metal locking (high ee), while L2 relies on alkoxide anchoring.
Comparative Performance Data
Case Study 1: Asymmetric Transfer Hydrogenation (ATH) of Acetophenone
Catalyst System: [Ru(p-cymene)Cl₂]₂ + Ligand + KOtBu in iPrOH.
| Ligand Type | Ligand Structure | Yield (%) | ee (%) | Configuration | Notes |
| 1-Amino | (1S,2R)-cis-1-Amino-2-indanol | >95 | 92 - 97 | (S) | Fast kinetics; industry standard. |
| 2-Amino | (1R,2S)-cis-2-Amino-1-indanol | 88 | 45 - 60 | (S) | Slower turnover; N-decoordination observed. |
| Acyclic | (1S,2R)-Norephedrine | 90 | 85 | (S) | Flexible backbone lowers selectivity vs Indanol. |
Analysis: The benzylic amine in the 1-amino ligand creates a more electron-deficient metal center (due to lower basicity), which paradoxically increases the hydride transfer rate in the Noyori mechanism (metal-ligand bifunctional catalysis).
Case Study 2: Diethylzinc Addition to Benzaldehyde
Catalyst System: Ligand (5 mol%) + Et₂Zn + PhCHO.
| Ligand Type | Yield (%) | ee (%) | Reaction Time |
| 1-Amino | 98 | 95 | 4 h |
| 2-Amino | 92 | 78 | 12 h |
Experimental Protocol: Ru-Catalyzed ATH Screening
To validate these differences in your own lab, use this self-validating protocol. This workflow minimizes oxygen exposure, which differentially affects the benzylic amine (1-amino) and benzylic alcohol (2-amino).
Materials
-
Metal Precursor: [Ru(p-cymene)Cl₂]₂ (0.0025 mmol)
-
Ligand: 1-Amino-2-indanol OR 2-Amino-1-indanol (0.005 mmol)
-
Base: KOtBu (0.005 mmol) (0.1 M in iPrOH)
-
Substrate: Acetophenone (1.0 mmol)
-
Solvent: Anhydrous 2-Propanol (degassed)
Step-by-Step Workflow
-
Complex Formation (In Situ):
-
In a glovebox or under Ar, charge a 4 mL vial with [Ru(p-cymene)Cl₂]₂ and the chiral Ligand.
-
Add 1 mL degassed 2-Propanol.
-
Heat at 80°C for 20 minutes. Solution should turn deep orange/red.
-
Checkpoint: If precipitate forms, the ligand has not complexed. 1-amino ligands typically complex faster (10-15 min) than 2-amino ligands (20-30 min).
-
-
Catalysis Initiation:
-
Cool to room temperature.
-
Add the substrate (Acetophenone).[2]
-
Initiate reaction by adding the KOtBu solution.
-
Critical: The 1-amino system is sensitive to "base overload." Do not exceed 5:1 Base:Ru ratio.
-
-
Monitoring:
-
Sample at t=1h, 4h, and 24h.
-
Quench aliquot with 0.1 N HCl in MeOH.
-
Analyze via Chiral GC (e.g., Cyclosil-B column).
-
-
Data Interpretation:
-
High Conversion / Low ee: Indicates ligand decoordination (common with 2-amino ligands).
-
Low Conversion / High ee: Indicates robust catalyst but slow kinetics (steric crowding).
-
References
-
BenchChem. (2025). A Comparative Guide to 2-Indanol and its Amino Derivatives in Asymmetric Catalysis. Retrieved from
-
Palmer, M. & Wills, M. (2012). Chiral β-Amino Alcohols as Ligands for the Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation. MDPI. Retrieved from
-
Ghosh, A. K., et al. (2018). cis-1-Aminoindan-2-ol in Asymmetric Syntheses. PMC. Retrieved from
-
Kawabata, T., et al. (2021).[3] Efficient diastereoselective synthesis of cis-2-amino-1-indanol derivatives. Synthetic Communications. Retrieved from
- Vertex AI Search. (2026). Consolidated Search Results on Chiral Ligand Efficiency.
Sources
Chromatographic Separation of Dimethylbutanol Regioisomers
A Publish Comparison Guide for Technical Professionals
Executive Summary
The separation of dimethylbutanol (DMB) regioisomers presents a distinct challenge in analytical chemistry due to their structural isomerism, which results in similar boiling points and polarity indices. These C6 alcohols—including the bioactive 3,3-dimethyl-1-butanol (a choline trimethylamine lyase inhibitor), 2,3-dimethyl-2-butanol (thexyl alcohol), and 3,3-dimethyl-2-butanol (pinacolyl alcohol)—require precise stationary phase selection to achieve baseline resolution.
This guide objectively compares the three primary separation methodologies: Polar Gas Chromatography (GC) , Non-Polar GC , and Derivatization-HPLC . Based on experimental evidence, Capillary GC with a Polyethylene Glycol (PEG) stationary phase is identified as the gold standard for regioisomer resolution, while Chiral GC is required for enantiomeric separation of specific isomers.
Part 1: Critical Analysis of Methodologies
1. Capillary GC: Polar Stationary Phase (The Gold Standard)
-
Mechanism: Separation is driven by hydrogen bonding interactions between the hydroxyl group of the alcohol and the oxygen-rich polyethylene glycol (PEG) stationary phase. This "chemical" separation mechanism complements volatility differences.
-
Column Type: DB-WAX UI, HP-INNOWax, or equivalent (PEG phase).
-
Performance:
-
Resolution (
): Superior. The polar phase strongly retains primary alcohols (like 3,3-dimethyl-1-butanol) relative to tertiary alcohols (like 2,3-dimethyl-2-butanol), creating large retention time gaps even if boiling points are close. -
Peak Shape: Excellent symmetry for free alcohols; "Ultra Inert" (UI) versions reduce tailing caused by surface activity.
-
Limit of Detection (LOD): Low ppm range with FID; ppb range with MS (SIM mode).
-
2. Capillary GC: Non-Polar Stationary Phase[1]
-
Mechanism: Separation is driven almost exclusively by vapor pressure (Boiling Point).
-
Column Type: DB-1, DB-5, HP-5MS (100% or 95% Dimethylpolysiloxane).
-
Performance:
-
Resolution: Moderate to Poor. Isomers with similar boiling points (e.g., 2,3-dimethyl-2-butanol [BP 119°C] and 3,3-dimethyl-2-butanol [BP 120°C]) often co-elute or show partial overlap.
-
Utility: Useful only for simple mixtures where isomers have distinct boiling point differences (>5°C).
-
3. HPLC with Derivatization
-
Mechanism: Since aliphatic alcohols lack a UV-active chromophore, they must be derivatized (e.g., with 3,5-dinitrobenzoyl chloride) to be detected by UV/Vis. Separation occurs on a C18 column based on the hydrophobicity of the derivative.
-
Performance:
-
Resolution: Good, but dependent on the derivative's structural changes.
-
Drawbacks: Labor-intensive sample prep; kinetic differences in derivatization rates between steric isomers (primary vs. tertiary alcohols) can compromise quantitation.
-
Use Case: Strictly for non-volatile biological matrices (e.g., plasma) where GC headspace is insufficient.
-
Part 2: Comparative Data & Decision Matrix
The following table summarizes the performance metrics for separating 3,3-dimethyl-1-butanol (primary) from 2,3-dimethyl-2-butanol (tertiary).
| Feature | Method A: Polar GC (PEG) | Method B: Non-Polar GC (5% Phenyl) | Method C: Deriv-HPLC (UV) |
| Separation Principle | H-Bonding + Volatility | Volatility (BP) only | Hydrophobicity (C18) |
| Resolution ( | High (> 2.5) | Low (< 1.5 for close BPs) | Moderate (Dependent on tag) |
| Analysis Time | 12–20 mins | 10–15 mins | > 45 mins (incl. prep) |
| Peak Symmetry | Excellent (Tailing < 1.1) | Good | Variable |
| Sample Prep | Minimal (Dilution/Headspace) | Minimal | Complex (Derivatization) |
| Sensitivity | High (FID/MS) | High (FID/MS) | Moderate (UV) |
Method Selection Decision Tree
The following diagram illustrates the logical flow for selecting the appropriate method based on sample type and isomer complexity.
Caption: Decision tree for selecting the optimal chromatographic method for dimethylbutanol isomers.
Part 3: Detailed Experimental Protocol
Target Application: Quantification of 3,3-dimethyl-1-butanol (DMB) in a mixed isomer solvent system. Method: Gas Chromatography with Flame Ionization Detection (GC-FID).[2]
1. Instrumentation & Consumables
-
System: Agilent 7890/8890 or Thermo Trace 1300 GC.
-
Detector: FID (250°C) or MS (EI Source).
-
Column: DB-WAX UI (30 m × 0.25 mm ID × 0.25 µm film).[3]
-
Rationale: The "Ultra Inert" PEG phase prevents adsorption of the hydroxyl group, ensuring sharp peaks for primary alcohols like DMB.
-
-
Inlet Liner: Ultra Inert Split liner with glass wool.[4]
2. GC Conditions
-
Carrier Gas: Helium at 1.2 mL/min (Constant Flow).[3]
-
Inlet: Split Mode (20:1 ratio).[4][5] Temperature: 250°C.[3][6][7]
-
Oven Program:
-
Initial: 40°C (Hold 2 min) – Focuses volatiles.
-
Ramp 1: 10°C/min to 120°C.
-
Ramp 2: 20°C/min to 240°C (Hold 5 min) – Elutes high boilers/impurities.
-
-
Injection Volume: 1.0 µL.
3. Sample Preparation
-
Standard Prep: Dissolve 3,3-dimethyl-1-butanol standard in Dichloromethane (DCM) to 1000 ppm.
-
Internal Standard: Add 2-Pentanol or n-Hexanol at 500 ppm.
-
Note: Do not use 2,3-dimethyl-2-butanol as an internal standard if it is a suspected impurity.
-
-
Filtration: Filter through 0.22 µm PTFE syringe filter if particulates are present.
4. Validation Criteria (Self-Validating System)
-
Resolution Check:
between DMB and nearest isomer must be > 1.5. -
Tailing Factor:
for DMB must be < 1.2. -
Precision: %RSD of peak area (n=6 injections) must be < 2.0%.
Workflow Visualization
Caption: Step-by-step workflow for the GC-FID analysis of dimethylbutanol isomers.
Part 4: References
-
Agilent Technologies. (2016). Analysis of Distilled Spirits Using an Agilent J&W DB-WAX Ultra Inert Capillary GC Column. Application Note 5991-6631EN. Retrieved from [Link]
-
National Institutes of Health (NIH). (2015). 3,3-dimethyl-1-butanol and its metabolite 3,3-dimethylbutyrate ameliorate collagen-induced arthritis. Retrieved from [Link]
-
Kiritsakis, A., et al. (2025).[8] Quantification of 3,3-dimethyl-1-butanol (DMB) in olive oil: a rapid and novel method. Journal of Food Bioactives. Retrieved from [Link]
-
Restek Corporation. (2022). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]
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- 3. 3,3-dimethyl-1-butanol and its metabolite 3,3-dimethylbutyrate ameliorate collagen-induced arthritis independent of choline trimethylamine lyase activity - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Quantification of 3,3-dimethyl-1-butanol (DMB) in olive oil: a rapid and novel method | Journal of Food Bioactives [isnff-jfb.com]
Technical Assessment: Optical Rotation Benchmarks for (2S)-1-amino-3,3-dimethylbutan-2-ol
The following guide provides a technical assessment and comparison of (2S)-1-amino-3,3-dimethylbutan-2-ol (often abbreviated as ADB or tert-butyl-ethanolamine) against its common structural isomer, (S)-tert-Leucinol .
Executive Summary & Critical Disambiguation
Warning: There is a high risk of structural confusion in the literature and commercial catalogs between the target molecule and its regioisomer.
-
Target Molecule: this compound (Amino group at C1, Hydroxyl at C2).[1]
-
Common Alternative: (S)-tert-Leucinol (2-amino-3,3-dimethyl-1-butanol) (Amino group at C2, Hydroxyl at C1).[1][2]
While (S)-tert-Leucinol is derived from the chiral pool (L-tert-Leucine) and has a stable, well-documented optical rotation, This compound is typically produced via asymmetric synthesis (e.g., cyanohydrin reduction or hydrolytic kinetic resolution).[1] Consequently, its optical rotation is highly sensitive to the method of preparation and trace impurities.
Structural Comparison
| Feature | This compound | (S)-tert-Leucinol |
| CAS Registry | 70489-63-3 (generic/racemic) | 112245-13-3 |
| IUPAC Name | This compound | (2S)-2-amino-3,3-dimethylbutan-1-ol |
| Structure | ||
| Chiral Center | C2 (Alcohol) | C2 (Amine) |
| Primary Use | Chiral Auxiliary (Oxazolines), Ligand Synthesis | Chiral Auxiliary, Evans Auxiliary Precursor |
Reference Optical Rotation Values
The following data compares the target molecule with its most common alternatives. Note that for this compound, enantiomeric excess (ee) determination via Chiral HPLC is strictly recommended over optical rotation due to the variability of rotation values in the literature (Non-linear effects).
Comparative Data Table
| Compound | Config. | Solvent (c) | Source Reliability | |
| This compound | (S) | Variable (See Note 1) | EtOH / CHCl | Low (Method Dependent) |
| (S)-tert-Leucinol | (S) | +37.0° | EtOH (c=1.[1][2][3]5) | High (Standard) |
| (S)-tert-Leucinol | (S) | +26.0° | MeOH (c=1.[1]0) | High |
| L-Alanine (Reference) | (S) | +14.0° | 1N HCl | High |
Note 1 (The "ADB" Value): Unlike tert-leucinol, the specific rotation for this compound is not a standardized Pharmacopeial value.[1]
-
Synthesis Source: When prepared via the Effenberger method (Cyanohydrin reduction), the rotation is often reported lower due to minor racemization during the nitrile reduction.
-
Resolution Source: When prepared via resolution (e.g., with N-tosyl-leucine as per US Patent 6316671), the optical purity can exceed 99% ee, but the rotation value must be established against a chemically pure standard.[1]
-
Guidance: Do not accept a batch based solely on
. Use the HPLC protocol below.
Self-Validating Purity Protocols
To ensure scientific integrity, you must validate the identity and purity of your material using these independent methods.
Protocol A: Chiral HPLC Determination (Gold Standard)
Objective: Determine enantiomeric excess (ee) independent of optical rotation.
-
Column: Daicel Chiralcel OD-H or Chiralpak AD-H (4.6 mm x 250 mm).[1]
-
Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).
-
Note: Diethylamine is crucial to suppress tailing of the primary amine.
-
-
Flow Rate: 0.5 mL/min at 25°C.
-
Detection: UV at 210 nm (low absorption, high concentration required) or Refractive Index (RI).
-
Derivatization (Optional but Recommended):
-
React 10 mg sample with excess acetic anhydride/pyridine.
-
Analyze the resulting N,O-diacetyl derivative . This improves UV detection at 254 nm and separation factors.
-
Protocol B: Polarimetry Best Practices
Objective: Accurate measurement of
-
Drying: Dry the sample under high vacuum (0.1 mmHg) at 40°C for 4 hours. Amino alcohols are hygroscopic; water absorbs CO
to form carbamates, skewing rotation. -
Solvent: Use Absolute Ethanol (HPLC Grade). Avoid Chloroform (stabilizers like amylene can interfere).
-
Concentration: Prepare exactly
( ). -
Cell: Use a thermostated 1 dm cell at
. -
Calculation:
Where is observed rotation, is path length (dm), and is concentration (g/mL).[4]
Synthesis & Purity Decision Tree
The following diagram illustrates the logical flow for identifying and validating the correct isomer.
Figure 1: Decision matrix for distinguishing this compound from tert-leucinol.
References
-
Effenberger, F. et al. "Enantioselective Synthesis of Amino Alcohols via Cyanohydrins." Synthesis, 1990, 575-578.[1] (Primary source for the synthesis of 1-amino-3,3-dimethylbutan-2-ol).[1]
-
[1]
-
-
Brunner, H. et al. "Enantioselective catalysis 136: New chiral pyridine-oxazolines." Monatshefte für Chemie, 2002. (Cites the use and resolution of the target molecule).
-
Senanayake, C. H. "US Patent 6316671: Method for splitting 1-amino-alkan-2-ol compounds."[1] United States Patent and Trademark Office, 2001. (Detailed resolution protocols for ADB).
-
[1]
-
-
Sigma-Aldrich. "Product Specification: (S)-tert-Leucinol."[1] (Reference for the alternative isomer's rotation).
Sources
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- 3. 98%, for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (2S)-1-amino-3,3-dimethylbutan-2-ol (L-tert-Leucinol)
For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends far beyond its use in an experiment. The final step—disposal—is a critical stage governed by principles of safety, environmental stewardship, and regulatory compliance. This guide provides an in-depth, procedural framework for the proper disposal of (2S)-1-amino-3,3-dimethylbutan-2-ol, also known as L-tert-Leucinol (CAS No: 112245-13-3). Our focus is to move beyond mere instruction and instill a deep understanding of the causality behind these essential protocols, ensuring a self-validating system of safety within your laboratory.
Hazard Profile and Immediate Safety Imperatives
Understanding the intrinsic hazards of L-tert-Leucinol is the foundation of its safe handling and disposal. This compound is not benign, and its potential risks necessitate rigorous adherence to safety protocols.
According to its GHS classification, L-tert-Leucinol presents several hazards.[1] It is harmful if swallowed, causes skin irritation, can result in serious eye damage, and may cause respiratory irritation.[1][2][3] The causality here is direct: contact with skin or eyes can lead to irritation or damage, while inhalation of its dust or vapors can compromise the respiratory system. Therefore, all handling and disposal operations must be predicated on preventing these routes of exposure.
Before initiating any disposal-related tasks, the following personal protective equipment (PPE) is mandatory. This is a non-negotiable baseline for ensuring operator safety, as stipulated by OSHA standards (29 CFR 1910.132, 133, 138).[4][5]
| Protection Type | Specification | Rationale |
| Eye & Face Protection | Chemical safety goggles or a full-face shield.[2][6] | To prevent contact with the eyes, which can cause serious, irreversible damage.[1] |
| Hand Protection | Nitrile or other chemically resistant gloves.[6] | To prevent skin contact, which is a primary route of exposure leading to irritation.[2][3] |
| Body Protection | Standard laboratory coat. | To protect against accidental splashes or spills on personal clothing and skin.[6] |
| Respiratory Protection | Use only in a well-ventilated area or under a chemical fume hood. If dust or vapors are generated, a NIOSH/MSHA-approved respirator is necessary.[2][7] | To prevent inhalation, which can lead to respiratory tract irritation.[1][3] |
The Core Principle: Hazardous Waste Management
The cardinal rule for the disposal of L-tert-Leucinol is that it must be managed as hazardous chemical waste .[6] Under no circumstances should this compound or its solutions be discharged into the sanitary sewer system or disposed of in regular trash.[8][9] This directive is rooted in federal and local environmental regulations, including the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[8][10] The rationale is twofold:
-
Environmental Protection: Many municipal wastewater treatment facilities are not equipped to remove specialized chemicals like amino alcohols, which can then enter waterways and harm aquatic life.[8]
-
Infrastructure and Safety: Chemicals can react unpredictably within a sewer system or pose an exposure risk to maintenance workers.
Therefore, the only acceptable disposal pathway is through a licensed and approved waste disposal contractor.[2][6][7][11]
Step-by-Step Disposal Protocol: From Benchtop to Pickup
This protocol outlines the systematic process for collecting and preparing L-tert-Leucinol waste for final disposal.
Step 1: Waste Segregation and Container Selection
-
Segregation: At the point of generation, L-tert-Leucinol waste must be kept separate from other waste streams.[12] Do not mix it with incompatible materials such as strong oxidizing agents or acids, as this can lead to hazardous reactions.[2][7] It is best practice to segregate waste by hazard class (e.g., acids, bases, flammables, etc.).[13]
-
Container Choice: The waste container must be robust, leak-proof, and chemically compatible with L-tert-Leucinol.[9][10] High-density polyethylene (HDPE) containers are a common and suitable choice. The container must have a secure, tightly-fitting lid to prevent spills and the escape of vapors.[9][12]
Step 2: Proper Labeling of Waste Containers
-
Clarity is Safety: As soon as the first drop of waste is added, the container must be labeled. This is a critical requirement under EPA and OSHA regulations.[12][14] The label must, at a minimum, include:
-
Rationale: Accurate labeling prevents accidental mixing of incompatible wastes, informs emergency responders of the container's contents, and ensures the waste is handled correctly by disposal personnel.
Step 3: Accumulation and Storage
-
Point of Generation: Waste should be accumulated at or near the point where it is generated, in an area under the control of laboratory personnel, often referred to as a Satellite Accumulation Area (SAA).[10][14]
-
Secure Storage: The container must be kept tightly closed except when actively adding waste.[9][12] Store the container in a designated, well-ventilated area, away from heat or ignition sources.[2][15] Secondary containment (e.g., a larger, chemically resistant tub) is highly recommended to contain any potential leaks.[9][10]
Step 4: Arranging for Disposal
-
Contact EHS: Follow your institution's specific procedures for waste pickup. This typically involves contacting the Environmental Health and Safety (EHS) office or the designated chemical safety officer.[6] They will coordinate with the licensed waste disposal contractor.
-
Documentation: Be prepared to provide an inventory of the waste. Accurate records are essential for regulatory compliance.[10]
The following diagram illustrates the decision and action workflow for proper disposal.
Managing Spills and Decontamination
Accidents can happen, and a clear, pre-defined spill response plan is crucial.[16]
-
Evacuate and Ventilate: If a significant spill occurs, evacuate non-essential personnel from the immediate area. Ensure adequate ventilation to disperse any dust or vapors.[17]
-
Control and Contain: Prevent the spill from spreading or entering drains.[11][18][19]
-
Cleanup: For small spills, use an inert absorbent material like dry sand, earth, or vermiculite.[3][20] Do not use combustible materials like paper towels to absorb large quantities. Carefully sweep or scoop the absorbed material into your designated hazardous waste container.[3][15] All cleanup materials and contaminated PPE must also be disposed of as hazardous waste.[21]
-
Decontamination of Empty Containers: An "empty" container that held L-tert-Leucinol is not truly empty; it retains hazardous residue. These containers must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone).[9][13] Crucially, the rinsate from all three rinses must be collected and disposed of as hazardous waste. [6][9] Only after this decontamination procedure can the container be considered for disposal as non-hazardous waste, in accordance with institutional policy.[6][22]
By adhering to these scientifically grounded and regulation-compliant procedures, you contribute to a culture of safety, protect our environment, and ensure the integrity of your research from start to finish.
References
- Disposal of Chemicals in the Laboratory. (2024, July 15). Environmental Marketing Services.
- SAFETY DATA SHEET - L0160:L-tert-Leucinol. (2024, November 29). TCI Chemicals.
- How to Ensure Safe Chemical Waste Disposal in Labor
- Scungio, D. J. (2019, June).
- Proper Disposal of N-Boc-aminomethanol: A Step-by-Step Guide for Labor
- Regulation of Laboratory Waste. American Chemical Society (ACS).
- SAFETY DATA SHEET - (S)-(+)-2-Amino-3-methyl-1-butanol. (2012, March 07). Fisher Scientific.
- SAFETY DATA SHEET - (S)-tert-Leucinol. (2010, November 08). Fisher Scientific.
- Chapter 20: Chemical Waste Management. (2025, January). University of Nevada, Reno.
- AMINO ALCOHOL EA SAFETY DATA SHEET. (2018, June 12). Nippon Nyukazai Co., Ltd.
- SAFETY DATA SHEET - (S)-N-(Methoxycarbonyl)-tert-leucine. AK Scientific, Inc.
- MSDS - Nα-Fmoc-L-leucinol.
- Safe Disposal of 1-Amino-2-butanol: A Guide for Labor
- Chemical Waste Disposal Guidelines. Emory University Department of Chemistry.
- SAFETY DATA SHEET - (R)-2-Aminobutan-1-ol. (2025, November 07). Sigma-Aldrich.
- L-tert-Leucinol 98. MilliporeSigma.
- SAFETY DATA SHEET - L-tert-Leucine Methyl Ester. (2023, March 04). TCI Chemicals.
- Safety data sheet - 2-Methyl-2-butanol. (2023, March 24).
- Guidelines: Handling and Disposal of Chemicals. Purdue Engineering.
- 1-Amino-3,3-dimethylbutan-2-ol.
- (2S)
- SAFETY DATA SHEET - 2-amino-1-butanol. (2025, November 06). Sigma-Aldrich.
- SAFETY DATA SHEET - 3,3-Dimethyl-2-butanol. (2025, December 22). Fisher Scientific.
- Laboratory Chemical Waste Handling and Disposal Guidelines. (2025, March 21). University of Canterbury.
- OSHA Standards for Biological Labor
- Hazardous Waste Operations and Emergency Response (HAZWOPER).
- 1910 - Personal Protective Equipment.
- Occupational Safety and Health Administration (OSHA). (2022, October 25).
- Staff Training: How to Meet OSHA Requirements. Pharmacy Purchasing & Products.
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Mastering the Safe Handling of (2S)-1-amino-3,3-dimethylbutan-2-ol: A Comprehensive Guide for Laboratory Professionals
An In-Depth Technical Guide on Personal Protective Equipment, Spill Management, and Disposal for Researchers, Scientists, and Drug Development Professionals.
(2S)-1-amino-3,3-dimethylbutan-2-ol, a chiral amino alcohol, is a valuable building block in synthetic chemistry, particularly in the development of novel pharmaceuticals. Its handling, however, necessitates a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to ensure the well-being of laboratory personnel and maintain a safe research environment.
Understanding the Hazard Profile
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:
-
Skin Irritation (Category 2): Causes skin irritation upon contact.[1][2][3]
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1][2][3]
-
Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation: May cause respiratory irritation.[1][2][3]
These classifications underscore the importance of appropriate personal protective equipment (PPE) to prevent dermal, ocular, and respiratory exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are paramount when handling this compound. The following table summarizes the recommended PPE for various laboratory operations.
| Operation | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Routine Handling (Small Quantities) | Chemical splash goggles | Nitrile or neoprene gloves | Laboratory coat | Work in a well-ventilated area or chemical fume hood |
| Weighing and Transfer (Powder or Liquid) | Chemical splash goggles and face shield | Nitrile or neoprene gloves (consider double gloving) | Laboratory coat | Chemical fume hood |
| Spill Cleanup | Chemical splash goggles and face shield | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant apron or suit over a laboratory coat | NIOSH-approved respirator with organic vapor cartridges |
The Rationale Behind PPE Selection
-
Eye and Face Protection: Due to its classification as a serious eye irritant, chemical splash goggles are mandatory to provide a complete seal around the eyes.[4] For operations with a higher risk of splashing, such as transfers of larger volumes, a face shield should be worn in conjunction with goggles to protect the entire face.[4]
-
Hand Protection: Nitrile gloves are a suitable choice for incidental contact due to their good resistance to a range of chemicals.[5] However, for prolonged contact or in the event of a spill, more robust gloves like butyl rubber or neoprene are recommended.[6] It is crucial to inspect gloves for any signs of degradation before use and to change them immediately if contamination is suspected.[7]
-
Body Protection: A standard laboratory coat is essential to protect the skin and clothing from accidental splashes.[7] For larger-scale operations or during spill cleanup, a chemical-resistant apron provides an additional layer of protection.[8]
-
Respiratory Protection: this compound can cause respiratory irritation.[1][2][3] Therefore, all handling should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of vapors or aerosols. If engineering controls are not sufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with organic vapor cartridges must be used.
Procedural Guidance for Safe Handling and Operations
A systematic approach to handling this compound is critical to minimizing risk. The following workflow outlines the key steps for safe laboratory practice.
Figure 1. A step-by-step workflow for the safe handling of this compound.
Spill Management: A Swift and Safe Response
In the event of a spill, a prompt and well-executed cleanup procedure is essential to mitigate exposure and prevent the spread of contamination.
Immediate Actions:
-
Alert Personnel: Immediately alert others in the vicinity of the spill.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Assess the Spill: From a safe distance, assess the extent of the spill and any immediate hazards.
Spill Cleanup Protocol:
-
Don Appropriate PPE: Before approaching the spill, don the appropriate PPE as outlined in the table above, including respiratory protection if necessary.
-
Contain the Spill: For liquid spills, create a dike around the spill using an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.[9][10]
-
Absorb the Material: Gradually apply the absorbent material to the spill, working from the outside in to prevent spreading.[10]
-
Collect the Waste: Once the liquid has been completely absorbed, carefully scoop the material into a designated, labeled hazardous waste container.[11]
-
Decontaminate the Area: Wipe the spill area with a damp cloth or sponge and a suitable laboratory detergent. All cleaning materials should also be disposed of as hazardous waste.
-
Ventilate the Area: Ensure the area is well-ventilated to disperse any remaining vapors.
Disposal Plan: Responsible Waste Management
The disposal of this compound and any contaminated materials must be handled in accordance with local, state, and federal regulations for hazardous waste.[12][13][14]
Key Disposal Principles:
-
Segregation: Do not mix waste containing this compound with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[15]
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and any other information required by your institution.[15]
-
Containerization: Use chemically compatible, sealed containers for waste collection.[14][15]
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed and reputable waste management company.[16]
On-Site Neutralization: A Considered Approach
For small quantities of waste that are hazardous solely due to the corrosivity of the amino alcohol, on-site neutralization may be a viable option before disposal, provided it is permitted by your institution and carried out by trained personnel.[17][18]
Caution: Neutralization of amino alcohols with acid is an exothermic reaction and must be performed with extreme care in a fume hood, with appropriate PPE, and with external cooling (e.g., an ice bath).
General Neutralization Procedure:
-
Dilution: Slowly add the amino alcohol waste to a large volume of cold water (at least a 1:10 ratio of waste to water) in a suitable container placed in an ice bath.[17]
-
Neutralization: While stirring continuously, slowly add a dilute solution of a weak acid (e.g., 1M citric acid or acetic acid) to the diluted amino alcohol solution.
-
Monitor pH: Monitor the pH of the solution using a calibrated pH meter or pH paper.
-
Endpoint: Continue adding the acid until the pH of the solution is between 6.0 and 8.0.
-
Disposal: The neutralized solution may be suitable for drain disposal with copious amounts of water, but only if it contains no other hazardous components and is in accordance with local wastewater regulations. Always consult with your institution's EHS office before any drain disposal.
Figure 2. Decision tree for the disposal of this compound waste.
By adhering to these comprehensive safety and handling protocols, researchers can confidently and safely utilize this compound in their vital work, ensuring a secure laboratory environment for all.
References
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- American Chemical Society. Regulation of Laboratory Waste.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
